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  • Product: 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
  • CAS: 1036492-02-0

Core Science & Biosynthesis

Foundational

CAS registry number for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and agrochemical development. While a specific CAS Registry Number for this compound is not prominently listed in public databases, this document outlines a robust synthetic pathway, predicted physicochemical properties, and potential applications based on the well-established chemistry of its structural analogs and precursors.

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern chemical synthesis, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize and utilize this compound effectively.

Identification and Physicochemical Properties

The primary identifier for a chemical substance is its CAS Registry Number. As of the latest database reviews, a specific number for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has not been assigned. However, the key precursors and closely related analogs are well-documented:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine: CAS No. 69045-84-7 (Key Precursor)

  • 4-Bromophenol: CAS No. 106-41-2 (Key Precursor)

  • 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine: (Closely Related Analog)[4]

  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: CAS No. 75806-84-7[5][6]

The properties of the title compound can be predicted based on its structure and data from similar compounds. These predictions are crucial for planning experimental work, including reaction conditions and purification strategies.

PropertyPredicted ValueSource / Rationale
Molecular Formula C₁₂H₆BrClF₃NOStructural analysis
Molecular Weight 356.54 g/mol Calculated from formula
Boiling Point ~350-380 °C at 760 mmHgExtrapolated from analogs like 2-(4-nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine (339.5 °C)[7]
LogP ~5.0 - 5.5Increased lipophilicity due to bromo- and trifluoromethyl groups, based on analogs.[7][8]
Solubility Practically insoluble in water; Soluble in organic solvents (DMSO, DMF, CH₂Cl₂)Common characteristic for highly substituted aromatic ethers.[6]

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can be reliably achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is adapted from an established procedure for a similar analog, 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine.[4] The reaction leverages the high reactivity of the C2 position on the pyridine ring, which is activated by the electron-withdrawing trifluoromethyl group and the adjacent chlorine atom.

Reaction Principle

The synthesis involves the displacement of the chlorine atom at the C2 position of 2,3-dichloro-5-(trifluoromethyl)pyridine by the phenoxide ion generated from 4-bromophenol in the presence of a base.

Experimental Protocol

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 4-Bromophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Methylene Chloride (CH₂Cl₂)

  • Saturated Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-bromophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of dimethyl sulfoxide (DMSO) to fully dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture in an oil bath to 110-120 °C. Maintain stirring for 2-4 hours.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with methylene chloride (3x volumes).

  • Workup - Washing: Combine the organic extracts and wash sequentially with a diluted aqueous sodium hydroxide solution (to remove unreacted phenol) and then with water until the aqueous layer is neutral.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting crude product (typically an oil or solid) can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification Reactants Combine: - 2,3-dichloro-5-(trifluoromethyl)pyridine - 4-Bromophenol - K₂CO₃ - DMSO Heat Heat to 110-120 °C Stir for 2-4 hours Reactants->Heat Charge Flask Quench Cool and Quench with Water Heat->Quench Reaction Complete Extract Extract with Methylene Chloride Quench->Extract Wash Wash with NaOH(aq) then H₂O Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product Final Product Purify->Product

Proposed synthesis workflow for the target compound.

Applications in Research and Development

Trifluoromethylpyridine derivatives are critical building blocks in the synthesis of novel agrochemicals (herbicides, fungicides, insecticides) and pharmaceuticals.[1][2][9] The unique properties imparted by the trifluoromethyl group, such as high metabolic stability and strong electron-withdrawing character, make these scaffolds highly valuable.[3]

  • Agrochemicals: Many commercial crop protection agents are derived from 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][9] The title compound serves as a key intermediate, allowing for the introduction of a substituted phenoxy group, a common toxophore in herbicidal and fungicidal compounds.

  • Medicinal Chemistry: The pyridine core is a prevalent heterocycle in approved drugs.[10] The introduction of a trifluoromethyl group can enhance a drug candidate's pharmacokinetic profile by blocking metabolic oxidation.[3] Compounds like 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine are valuable intermediates for creating libraries of novel compounds for high-throughput screening in drug discovery programs. They can be further modified, for example, by using the bromo-substituent for cross-coupling reactions to build molecular complexity.

Role in Drug Discovery Workflow

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical Development A 2-(4-Bromophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine (Intermediate) B Generate Derivative Library (e.g., Suzuki, Buchwald-Hartwig) A->B Diversification C High-Throughput Screening (HTS) B->C D Lead Identification C->D E Lead Optimization (ADME/Tox) D->E F Candidate Drug E->F

Role of intermediates in a drug discovery workflow.

Safety and Handling

Detailed toxicological data for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is not available. Therefore, safety precautions must be based on the known hazards of its precursors and structural analogs.

  • Precursors: 2,3-dichloro-5-(trifluoromethyl)pyridine and related chlorinated pyridines are classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[11][12][13]

  • General Hazards: Similar compounds are known to be irritants.[5] In case of fire, toxic fumes including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be released.[11][14]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.[13][15]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.[11]

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11][15]

  • In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[12]

This guide provides a scientifically grounded framework for the synthesis and application of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. By leveraging established protocols for analogous compounds and adhering to strict safety measures, researchers can effectively utilize this valuable intermediate in their discovery programs.

References

  • Vertex AI Search. (n.d.). 5 - SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237.
  • Guidechem. (n.d.). 2-(4-nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine 91618-22-3.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine (C12H7BrF3NO).
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
  • Echemi. (n.d.). high quality2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 99% transparent liquid.
  • ECHEMI. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine SDS, 50488-42-1 Safety Data Sheets.
  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • ChemicalBook. (2026, January 13). 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | CAS 91618-22-3.
  • ResearchGate. (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Apollo Scientific. (2008, August 13). 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Exploratory

Technical Whitepaper & Material Safety Guide: 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Executive Summary In the landscape of advanced agrochemical and pharmaceutical development, highly functionalized halogenated pyridines serve as indispensable building blocks. 2-(4-Bromophenoxy)-3-chloro-5-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced agrochemical and pharmaceutical development, highly functionalized halogenated pyridines serve as indispensable building blocks. 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a structurally complex diaryl ether intermediate. It features a trifluoromethyl group for enhanced lipophilicity and metabolic stability, a regioselectively positioned chlorine atom, and a 4-bromophenoxy moiety that acts as a versatile handle for late-stage transition-metal-catalyzed functionalization.

This whitepaper provides an in-depth analysis of its physicochemical properties, material safety data (MSDS), and self-validating synthetic protocols. It is designed for researchers and process chemists optimizing pathways for chitin synthesis inhibitors (e.g., Fluazuron analogs)[1] or novel active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Hazard Identification

To establish a baseline for safe handling and experimental design, the quantitative physical and safety parameters of the compound are summarized below. Data is extrapolated from structurally analogous halogenated phenoxypyridines[2][3].

ParameterValue / Description
Chemical Name 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Molecular Formula C₁₂H₆BrClF₃NO
Molecular Weight 352.53 g/mol
Appearance White to pale-yellow crystalline solid
Predicted Melting Point 65°C – 75°C
Predicted LogP ~5.1 (Highly lipophilic)
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in water
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word WARNING

Mechanistic Synthesis & Regioselectivity

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-bromophenol.

Causality of Regioselectivity: The starting pyridine derivative possesses two potential electrophilic sites (C2 and C3). However, the reaction is exclusively regioselective at the C2 position. This is driven by the electronic architecture of the pyridine ring: the highly electronegative nitrogen atom is ortho to the C2 position, providing profound resonance stabilization to the anionic Meisenheimer complex intermediate. The C3 position lacks this direct resonance activation. Furthermore, the para-trifluoromethyl group acts as a strong electron-withdrawing group (EWG), further lowering the lowest unoccupied molecular orbital (LUMO) energy of the C2 carbon, making it highly susceptible to nucleophilic attack by the phenoxide anion[4].

SNAr_Mechanism SM1 2,3-Dichloro-5-(CF3)pyridine Cond K2CO3, DMF 80°C, 8h SM1->Cond SM2 4-Bromophenol SM2->Cond Int Meisenheimer Complex (Resonance Stabilized) Cond->Int Nucleophilic Attack Prod 2-(4-Bromophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine Int->Prod -KCl

Fig 1: Regioselective SNAr synthesis via Meisenheimer complex formation.

Material Safety & Handling Protocols (MSDS Core)

As a halogenated aromatic compound, strict adherence to safety protocols is mandatory to prevent acute irritation and environmental contamination.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a NIOSH/MSHA-approved N95 dust mask or half-face respirator when handling the dry powder to prevent inhalation of crystalline dust[5].

  • Hand Protection: Nitrile or fluorinated rubber gloves (minimum thickness 0.11 mm).

  • Eye Protection: Chemical safety goggles conforming to EN166 or ANSI Z87.1.

First Aid Measures
  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature of the compound means it can absorb into skin oils; wash thoroughly with soap.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek ophthalmological evaluation if irritation persists[2].

  • Inhalation: Move the subject to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Spill Response & Storage
  • Spill: Moisten the spill with a non-reactive solvent (e.g., isopropanol) to prevent dust generation before sweeping into a hazardous waste container.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent moisture ingress, which could slowly degrade the ether linkage over prolonged periods.

Experimental Protocols: Synthesis & Functionalization

The following protocols are designed as self-validating systems, ensuring that the researcher can confirm the success of each step through built-in chemical logic and analytical checkpoints.

Protocol A: Regioselective SN​Ar Synthesis

This procedure adapts industrial etherification methodologies utilized in the synthesis of benzoyl phenyl urea derivatives [1] and related nitrophenoxy pyridines [4].

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol) and 4-bromophenol (1.05 equiv, 10.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20 mmol). Causality: K2​CO3​ is a mild base sufficient to deprotonate the phenol ( pKa​ ~9.3) to the highly nucleophilic phenoxide without causing degradation of the pyridine ring.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 8 hours.

  • Validation Checkpoint (In-Process): Perform TLC (Hexane:EtOAc 9:1). The disappearance of the starting pyridine (higher Rf​ ) and the appearance of a new UV-active spot (lower Rf​ ) validates the consumption of the starting material.

  • Quench & Workup: Cool to room temperature and pour the mixture into 150 mL of ice-cold water. Extract with Ethyl Acetate ( 3×50 mL).

  • Self-Validating Wash: Wash the combined organic layers with 1M NaOH ( 2×30 mL). Causality: This step is critical. The NaOH deprotonates any unreacted 4-bromophenol, pulling it into the aqueous layer. If the aqueous layer is slightly yellow, unreacted phenol is being successfully removed. Follow with a brine wash to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure product.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

The 4-bromo handle allows for the extension of the molecule via palladium-catalyzed cross-coupling, a staple in drug discovery.

Suzuki_Cycle Sub 2-(4-Bromophenoxy)-... (Aryl Halide) OA Oxidative Addition [Pd(II) Intermediate] Sub->OA Bor Arylboronic Acid TM Transmetalation [Diaryl Pd(II)] Bor->TM Base Cat Pd(0) Catalyst Cat->OA OA->TM RE Reductive Elimination TM->RE RE->Cat Regenerated Pd(0) Prod Biaryl Product RE->Prod

Fig 2: Suzuki-Miyaura catalytic cycle utilizing the 4-bromo handle.
  • Degassing: Combine the bromophenoxy intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and Na2​CO3​ (2.5 equiv) in a 4:1 mixture of Toluene/Water. Sparge with Argon for 15 minutes to remove oxygen, preventing catalyst poisoning.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Heat to 90°C for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from red/orange to a dark brown/black suspension as Pd(0) aggregates (palladium black) upon completion. Filter through a Celite pad to remove the palladium waste before standard organic workup.

Analytical Characterization Standards

To ensure scientific integrity and confirm the identity of the synthesized 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, the following spectroscopic benchmarks must be met:

  • 1 H NMR (400 MHz, CDCl₃):

    • δ ~8.35 (d, J = 2.1 Hz, 1H, Pyridine C6-H)

    • δ ~8.05 (d, J = 2.1 Hz, 1H, Pyridine C4-H)

    • δ ~7.55 (d, J = 8.8 Hz, 2H, Phenoxy C3'-H, C5'-H)

    • δ ~7.10 (d, J = 8.8 Hz, 2H, Phenoxy C2'-H, C6'-H)

    • Logic Check: The distinct AA'BB' splitting pattern around 7.10–7.55 ppm confirms the para-substituted phenoxy ring, while the two doublets with small coupling constants confirm the meta-relationship of the remaining pyridine protons.

  • 19 F NMR (376 MHz, CDCl₃):

    • δ ~ -62.5 (s, 3F, -CF₃). A sharp singlet validates the intact trifluoromethyl group.

  • LC-MS (ESI+):

    • Calculated for [M+H]+ : 351.9 / 353.9 / 355.9 m/z.

    • Logic Check: The mass spectrum must display a characteristic isotopic cluster reflecting the presence of one Bromine ( 79 Br/ 81 Br ~1:1) and one Chlorine ( 35 Cl/ 37 Cl ~3:1) atom.

References

  • PrepChem. "Synthesis of (a) 3-Chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine." PrepChem Database. Available at:[Link]

  • ACS Publications. "Thermodynamically Controlled and Industrially Viable Telescopic Process for the Synthesis of Fluazuron." ACS Omega, 2024. Available at:[Link]

  • PubChem. "2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

Advanced NMR Spectroscopic Characterization of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Executive Summary & Chemical Context As a Senior Application Scientist specializing in the structural elucidation of complex halogenated heterocycles, I frequently encounter highly substituted pyridine derivatives. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in the structural elucidation of complex halogenated heterocycles, I frequently encounter highly substituted pyridine derivatives. The compound 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1036492-02-0)[1] serves as a critical electrophilic building block in the synthesis of advanced agrochemicals—such as the aryloxyphenoxypropionate herbicide haloxyfop[2]—and various pharmaceutical active ingredients.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this molecule. By detailing the causality behind our experimental protocols and dissecting the complex spin-spin coupling networks, this guide ensures that researchers can confidently validate the structural integrity of this heavily halogenated intermediate.

Experimental Methodology: A Self-Validating Protocol

To achieve high-fidelity NMR data, the experimental setup must be treated as a self-validating system. Halogenated compounds present unique challenges, primarily due to the lack of protons on key carbon centers (quaternary carbons) and the presence of quadrupolar nuclei (e.g., Chlorine, Bromine) which can broaden adjacent signals.

Step-by-Step Acquisition Workflow
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 20 mg of the analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen not only for its excellent solubilizing power for halogenated ethers but also because its deuterium lock signal is highly stable. The TMS acts as an internal standard (0.00 ppm), providing an absolute reference point to prevent chemical shift drift across multiple acquisitions.

  • Probe Tuning & Matching (Self-Validation Step):

    • Action: Manually tune the NMR probe for 1H , 13C , and 19F frequencies using a network analyzer (wobble curve).

    • Causality: Highly fluorinated samples alter the dielectric constant of the solution. Failing to re-tune the probe leads to reflected RF power, which degrades the signal-to-noise ratio (SNR) and invalidates quantitative integrations.

  • Pulse Calibration:

    • Action: Determine the exact 90° pulse width by finding the 360° null point directly on the sample.

    • Causality: A perfectly nulled signal at 360° mathematically guarantees maximum transverse magnetization at 90°, ensuring the protocol is optimized specifically for this sample matrix.

  • Data Acquisition Parameters:

    • 1H NMR (400 MHz): 16 scans, 90° pulse, D1​ (relaxation delay) = 2.0 s.

    • 19F NMR (376 MHz): 64 scans, 30° pulse, D1​ = 2.0 s, with 1H inverse-gated decoupling to resolve any minor 4JHF​ or 5JHF​ couplings.

    • 13C NMR (100 MHz): 1024 scans, 30° pulse, D1​ = 5.0 s.

    • Causality: The extended D1​ of 5.0 s for 13C is mandatory. The molecule contains seven quaternary carbons (including C−Cl , C−Br , and CF3​ ). These nuclei lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A standard 2-second delay would artificially suppress these critical signals[3].

NMR_Workflow A 1. Sample Preparation (20 mg in 0.6 mL CDCl3 + TMS) B 2. Probe Tuning & Matching (Optimize 1H, 13C, 19F Resonance) A->B C 3. 360° Pulse Calibration (Self-Validating Null Point) B->C D 4. Multi-Nuclear Acquisition (Extended D1 for Quaternary 13C) C->D E 5. FID Processing (Zero-Filling & Apodization) D->E

Caption: Step-by-step self-validating experimental workflow for multi-nuclear NMR acquisition.

Mechanistic Insights & Signal Assignment Rationale

The structure of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is divided into two electronically distinct domains: the highly electron-deficient pyridine ring and the halogenated phenoxy system.

The Pyridine Ring Dynamics

The pyridine ring is substituted at positions 2, 3, and 5. The strongly electron-withdrawing CF3​ group at C5 pulls electron density away from the ring via both inductive ( −I ) and resonance ( −M ) effects. This drastically deshields the adjacent H6 proton, pushing it downfield to approximately 8.35 ppm. The H4 proton, situated between the CF3​ group and the chlorine atom, appears around 8.05 ppm. Because these two protons are meta to each other, they exhibit a characteristic 4JHH​ coupling of ~2.0 Hz, which is a hallmark of 2,3,5-trisubstituted pyridines[4].

The Phenoxy Ring Dynamics (The AA'BB' System)

The 4-bromophenoxy group presents a classic NMR phenomenon. While novice chemists often describe the signals of a para-disubstituted benzene ring as "two doublets," as an expert, you must recognize this as an AA'BB' spin system . Because the protons ortho to the oxygen (H2', H6') and ortho to the bromine (H3', H5') are chemically equivalent but magnetically inequivalent, they exhibit complex second-order coupling. At 400 MHz, this resolves into a pseudo-doublet pattern with an apparent 3JHH​ coupling of ~8.8 Hz.

Spin_Coupling H4 Pyridine H4 (~8.05 ppm) H6 Pyridine H6 (~8.35 ppm) H4->H6 4J_HH (~2.0 Hz) F CF3 Group (-61.8 ppm) H4->F 4J_HF (~0.5 Hz) H6->F 4J_HF (~0.5 Hz) H26 Phenoxy H2',H6' (~7.10 ppm) H35 Phenoxy H3',H5' (~7.55 ppm) H26->H35 3J_HH (~8.8 Hz) AA'BB' System

Caption: Dominant J-coupling networks within the pyridine and phenoxy ring systems.

Comprehensive NMR Data Tables

The following tables summarize the expected quantitative spectral data for this compound, synthesized from foundational analytical standards of analogous aryloxyphenoxypropionate derivatives[4].

Table 1: 1H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H6 (Pyr) 8.35d2.01HHighly deshielded by adjacent N and CF3​ ; meta-coupled to H4.
H4 (Pyr) 8.05d2.01HDeshielded by CF3​ and Cl; meta-coupled to H6.
H3', H5' (Ar) 7.55m (pseudo-d)~8.82HAA'BB' system; ortho to Bromine.
H2', H6' (Ar) 7.10m (pseudo-d)~8.82HAA'BB' system; ortho to ether Oxygen (shielding effect relative to Br).
Table 2: 13C NMR Data (100 MHz, CDCl3​ )

Note: The CF3​ group induces significant JCF​ splitting on the pyridine carbons, which is critical for verifying the intact trifluoromethyl moiety[3].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C2 (Pyr) 158.5s-Quaternary; heavily deshielded by adjacent N and ether O.
C1' (Ar) 151.2s-Quaternary; deshielded by ether Oxygen.
C6 (Pyr) 143.2q 3JCF​ = 4.0CH carbon; adjacent to N, long-range coupled to CF3​ .
C4 (Pyr) 136.8q 3JCF​ = 3.5CH carbon; meta to CF3​ , long-range coupled.
C3', C5' (Ar) 132.5s-CH carbons; ortho to Bromine.
C2', C6' (Ar) 123.2s-CH carbons; ortho to Oxygen.
CF3​ 123.0q 1JCF​ = 272.0Trifluoromethyl carbon; massive primary C-F coupling.
C5 (Pyr) 121.5q 2JCF​ = 33.5Quaternary; ipso to CF3​ .
C3 (Pyr) 118.5s-Quaternary; ipso to Chlorine.
C4' (Ar) 118.0s-Quaternary; ipso to Bromine (Heavy atom effect causes upfield shift).
Table 3: 19F NMR Data (376 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
CF3​ -61.8s3FCharacteristic shift for a trifluoromethyl group attached to an electron-deficient heteroaromatic ring.

References

  • Haloxyfop-methyl | C16H13ClF3NO4 | CID 50896 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Toxicity and Environmental Impact of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Authored by: Gemini, Senior Application Scientist Abstract Introduction and Chemical Profile 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a complex halogenated aromatic ether. Its structure suggests its pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction and Chemical Profile

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a complex halogenated aromatic ether. Its structure suggests its potential use as an intermediate in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethylpyridine moiety is a key structural motif in numerous pesticides[1][2]. The presence of bromine and chlorine atoms further enhances its chemical stability and potential for biological activity.

Chemical Structure:

  • IUPAC Name: 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

  • Molecular Formula: C₁₂H₆BrClF₃NO

  • Key Structural Features:

    • Pyridine Ring: A six-membered heterocyclic aromatic ring containing one nitrogen atom.

    • Trifluoromethyl Group (-CF₃): Known to enhance metabolic stability and lipophilicity.

    • Chloro Group (-Cl): An electron-withdrawing group that can influence reactivity and toxicity.

    • 4-Bromophenoxy Group: A substituted aromatic ether linkage.

The combination of these functional groups suggests that the compound is likely to be a solid at room temperature with low water solubility and a high affinity for organic matrices.

Anticipated Human Health Toxicity

Based on the toxicological profiles of structurally related compounds, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is predicted to exhibit a range of adverse health effects.

Acute Toxicity

Safety data sheets for analogous compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine and other substituted pyridines consistently indicate warnings for acute toxicity.[3][4] It is anticipated that 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine would be harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

Predicted Acute Effects:

  • Oral: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and diarrhea.[5]

  • Dermal: May cause skin irritation upon direct contact.[8][9] Prolonged or repeated contact could lead to more severe irritation or allergic skin reactions.[3]

  • Inhalation: Inhalation of dust or aerosols may cause irritation of the respiratory tract.[3][9]

  • Ocular: Expected to cause serious eye irritation or damage.[8][9]

Chronic and Systemic Toxicity

Prolonged or repeated exposure to trifluoromethylpyridine derivatives has been linked to organ-specific toxicity. For instance, 2-chloro-5-(trifluoromethyl)pyridine is reported to cause damage to the liver and central and peripheral nervous systems through prolonged or repeated exposure.[6] Given the structural similarities, it is plausible that 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine could pose a similar risk.

Genotoxicity and Carcinogenicity

There is no direct data on the genotoxicity or carcinogenicity of this specific compound. However, the presence of a brominated phenol moiety raises some concern, as certain brominated phenols have been studied for their potential toxic effects.[10] Further investigation through standardized assays like the Ames test for mutagenicity would be a critical step in a comprehensive risk assessment.

Environmental Fate and Ecotoxicity

The environmental impact of a chemical is determined by its persistence, mobility, and toxicity to non-target organisms.

Persistence and Degradation

The combination of a pyridine ring and multiple halogen substituents suggests that 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is likely to be persistent in the environment. Halogenated aromatic compounds are often resistant to biodegradation. Bromomethane, a related organobromine compound, degrades in the environment through hydrolysis and biological oxidation, but its persistence in the atmosphere is a known concern.[11] The trifluoromethyl group is generally resistant to degradation and may lead to the formation of persistent trifluoroacetic acid (TFA).[12]

Bioaccumulation Potential

The predicted low water solubility and lipophilic nature of this compound suggest a potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with these properties can accumulate in the fatty tissues of organisms, leading to increasing concentrations up the food chain.

Ecotoxicity

Safety data for related compounds consistently indicates that they are toxic to aquatic life with long-lasting effects.[3][4] It is therefore highly probable that 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine would exhibit significant toxicity to aquatic organisms such as fish, daphnia, and algae. The extensive use of related trifluoromethylpyridine compounds as insecticides highlights their potential to harm non-target insect populations.[2][13]

Experimental Protocols for Hazard Assessment

To definitively characterize the toxicity and environmental impact of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, a tiered approach to testing is recommended.

Physicochemical Properties Determination

A foundational step is to experimentally determine key physicochemical properties.

PropertyExperimental MethodSignificance
Water SolubilityOECD Guideline 105Predicts environmental distribution and bioavailability.
Octanol-Water Partition Coefficient (Log Kow)OECD Guideline 107 or 117Indicates potential for bioaccumulation.
Vapor PressureOECD Guideline 104Determines the likelihood of volatilization into the atmosphere.
Toxicological Testing Workflow

A standard toxicological testing workflow should be employed to assess human health risks.

Toxicology_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Rodent Model) cluster_risk Risk Characterization Ames Ames Test (Mutagenicity) Acute_Oral Acute Oral Toxicity (OECD 423) Ames->Acute_Oral If positive Cell_Viability Cell Viability Assays (Cytotoxicity) Cell_Viability->Acute_Oral Dermal_Irritation Dermal Irritation/Corrosion (OECD 404) Acute_Oral->Dermal_Irritation Eye_Irritation Eye Irritation/Corrosion (OECD 405) Dermal_Irritation->Eye_Irritation NOAEL Determine NOAEL/LOAEL Eye_Irritation->NOAEL Risk Human Health Risk Assessment NOAEL->Risk Exposure Exposure Assessment Exposure->Risk

Caption: Proposed workflow for toxicological assessment.

Ecotoxicological Testing Workflow

To evaluate the environmental risk, a battery of ecotoxicological tests is necessary.

Ecotoxicology_Workflow cluster_aquatic Aquatic Toxicity cluster_fate Environmental Fate cluster_terrestrial Terrestrial Toxicity Fish Fish Acute Toxicity (OECD 203) Daphnia Daphnia sp. Acute Immobilisation (OECD 202) Fish->Daphnia Algae Algal Growth Inhibition (OECD 201) Daphnia->Algae Biodegradation Ready Biodegradability (OECD 301) Biodegradation->Fish Soil_Adsorption Soil Adsorption/Desorption (OECD 106) Soil_Adsorption->Fish Earthworm Earthworm Acute Toxicity (OECD 207) Soil_Adsorption->Earthworm Plant Terrestrial Plant Test (OECD 208) Earthworm->Plant

Caption: Recommended workflow for ecotoxicological evaluation.

Handling and Safety Precautions

Given the anticipated hazards, strict safety protocols should be followed when handling 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[3] Keep containers tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion and Future Directions

While direct experimental data for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is currently lacking, a comprehensive analysis of its structural analogues provides a strong basis for a preliminary hazard assessment. The compound is predicted to be acutely toxic to humans and toxic to aquatic life with long-lasting effects. Its chemical structure suggests it will be persistent in the environment with a potential for bioaccumulation.

The workflows and experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's toxicological and ecotoxicological profile. Such data is essential for ensuring safe handling, conducting a thorough risk assessment, and making informed decisions regarding its potential applications in research and development. It is imperative that any future work with this compound is preceded by the generation of robust safety and environmental data.

References

  • SAFETY DATA SHEET. (2015, September 30). 3

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. 1

  • Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine - PrepChem.com. 14

  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. 8

  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 27). 5

  • SAFETY DATA SHEET. 9

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. 6

  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed. (2022, March 10). 10

  • 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine (C12H7BrF3NO) - PubChemLite. 15

  • 2-[(4-Bromophenyl)thio]-3-chloro-5-(trifluoromethyl)pyridine - Oakwood Chemical. 16

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). 2

  • 4-bromo-3-chloro-5-(trifluoromethyl)pyridine — Chemical Substance Information - NextSDS. 7

  • 2-(4-Nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | CAS 91618-22-3 | SCBT. 17

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). 12

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2). 18

  • Environmental Fate of Pyriproxyfen. 13

  • Toxicological Profile for Bromomethane. 11

  • 2-(4-nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine 91618-22-3 - Guidechem. 19

  • SEARCH for - Regulations.gov. 20

  • 2-pyrroline-3-carbonitrile,4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-chlorfenapyr - AERU. (2009, April 7). 21

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. 4

Sources

Foundational

A Technical Guide to the Mechanism of Action for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (Fluazifop-P-butyl)

Executive Summary This technical guide provides an in-depth examination of the herbicidal mechanism of action for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, known commercially as Fluazifop-P-butyl. As a mem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth examination of the herbicidal mechanism of action for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, known commercially as Fluazifop-P-butyl. As a member of the aryloxyphenoxypropionate ("FOP") chemical family, this compound is a highly effective, selective, post-emergence herbicide used to control annual and perennial grass weeds in a multitude of broadleaf crops.[1][2] The core of its efficacy lies in the specific inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[3][4] This guide will detail the biochemical cascade following ACCase inhibition, explain the molecular basis for its selectivity, present standardized protocols for mechanism validation, and visualize the key pathways and workflows involved.

Introduction to Fluazifop-P-butyl

Fluazifop-P-butyl is the R-enantiomer of the fluazifop-butyl ester, which possesses the primary herbicidal activity.[4][5] It is applied as a post-emergence herbicide, meaning it is effective against weeds that have already germinated and are actively growing.[3][6]

Chemical Identity:

AttributeDetail
IUPAC Name (R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid, butyl ester
Common Name Fluazifop-P-butyl
Chemical Family Aryloxyphenoxypropionate ("FOP")
WSSA/HRAC Group Group 1
Primary Use Selective post-emergence graminicide (grass weed killer)
Trade Names Fusilade®, Horizon 2000®, Ornamec®[7]

Upon application, the Fluazifop-P-butyl ester is rapidly absorbed through the leaf surfaces of the target grass species.[6][8] Within the plant, it is quickly hydrolyzed to its biologically active form, fluazifop acid.[7][8] This active metabolite is mobile within the plant's phloem and accumulates in the meristematic tissues—the regions of active growth like buds, shoot tips, and root tips.[3][9] It is at these sites that the herbicide exerts its potent inhibitory effects.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The definitive molecular target of fluazifop acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[6][10] This biotin-dependent enzyme catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[11][12]

The ACCase-catalyzed reaction is a two-step process:

  • Biotin Carboxylase (BC) activity: ATP-dependent carboxylation of the biotin prosthetic group.

  • Carboxyltransferase (CT) activity: Transfer of the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[13][14]

Malonyl-CoA is the essential building block for creating longer fatty acid chains. By inhibiting the CT domain of ACCase, fluazifop acid effectively halts the production of malonyl-CoA.[12][15]

Biochemical Consequences of ACCase Inhibition

The cessation of fatty acid synthesis triggers a cascade of catastrophic cellular failures in susceptible grasses:

  • Membrane Integrity Loss: The production of new phospholipids, which are fundamental components of all cellular membranes, is blocked.[9][11] Without the ability to repair or build new membranes, particularly in rapidly growing meristematic regions, cell integrity is compromised, leading to leakage of cellular contents and eventual cell death.[7][16]

  • Growth Arrest: Cell division and elongation, which are highly dependent on new membrane synthesis, cease within hours of application.[6]

  • Visible Symptoms: The macroscopic symptoms reflect this underlying cellular collapse. Growth stops within a few days, followed by necrosis (browning and death) of the growing points in nodes and buds.[9] Younger leaves turn yellow and die, and leaf sheaths may become brown and mushy.[9] Complete plant death typically occurs within two to four weeks.[3][6]

cluster_0 Fatty Acid Biosynthesis Pathway (in Plastid) cluster_1 Herbicide Action AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase + ATP + HCO₃⁻ MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase (FAS) Membranes Cell Membranes, Cuticle, Energy Storage FattyAcids->Membranes Growth Cell Growth & Division Membranes->Growth ACCase->MalonylCoA Fluazifop Fluazifop Acid (Active Herbicide) Fluazifop->Inhibition caption Diagram 1: Inhibition of Fatty Acid Synthesis by Fluazifop.

Caption: Diagram 1: Inhibition of Fatty Acid Synthesis by Fluazifop.

The Molecular Basis of Selectivity

Fluazifop-P-butyl is highly effective against grass species (monocots) while exhibiting little to no harm to broadleaf plants (dicots) and other organisms like mammals.[1][7] This crucial selectivity is primarily due to structural differences in the ACCase enzyme between these groups.[6][9]

  • Grasses (Poaceae family): Possess a homomeric (or prokaryotic-type) ACCase in their plastids, which is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides.[11][17]

  • Broadleaf Plants (Dicots): Have a heteromeric (or eukaryotic-type) ACCase in their plastids that is structurally different and naturally insensitive to this class of herbicides.[12][18]

Therefore, the herbicide can effectively shut down fatty acid production in grasses, while the corresponding enzyme in broadleaf crops remains functional, allowing them to survive the application.[11]

Experimental Validation Protocols

The mechanism of action of Fluazifop-P-butyl can be validated through a series of well-established biochemical and whole-plant assays.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the herbicide on ACCase enzyme activity extracted from susceptible and resistant plant species.

Objective: To determine the concentration of fluazifop acid required to inhibit 50% of ACCase activity (the IC₅₀ value).

Methodology (Malachite Green Colorimetric Assay):

This protocol is adapted from established methods for measuring ACCase activity by detecting the release of inorganic phosphate (Pi) from ATP hydrolysis.[19][20][21]

  • Crude Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue from the target grass species (e.g., barnyard grass).[22] b. Immediately freeze in liquid nitrogen and grind to a fine powder. c. Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, with protease inhibitors).[19] d. Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice. f. Determine the total protein concentration using a Bradford assay or similar method.

  • Inhibition Assay (96-well plate format): a. Prepare serial dilutions of fluazifop acid (the active metabolite) in a suitable solvent (e.g., DMSO) to create a range of final assay concentrations (e.g., 0.1 nM to 10 µM). b. To each well, add:

    • 10 µL of herbicide dilution (or solvent for control).
    • 50 µL of crude enzyme extract (diluted to a standardized protein concentration). c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 40 µL of a reaction master mix containing: 50 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂, 15 mM KCl, 2.5 mM ATP, 15 mM NaHCO₃, and 0.5 mM acetyl-CoA.[19] e. Incubate the plate at 32°C for 20-30 minutes.
  • Detection and Analysis: a. Stop the reaction and detect the released inorganic phosphate using a commercial malachite green phosphate assay kit, following the manufacturer's instructions. b. Read the absorbance at ~630 nm using a microplate reader. c. Convert absorbance values to the rate of ACCase activity (e.g., nmol Pi/min/mg protein). d. Plot the percent inhibition of ACCase activity against the logarithm of the herbicide concentration. e. Fit the data to a dose-response curve to calculate the IC₅₀ value.[23]

Expected Outcome: A very low IC₅₀ value for susceptible grass species, indicating potent inhibition. In contrast, the IC₅₀ value for a broadleaf crop like soybean would be several orders of magnitude higher.

start Start: Harvest Leaf Tissue homogenize Homogenize in Extraction Buffer start->homogenize centrifuge Centrifuge at 4°C homogenize->centrifuge supernatant Collect Supernatant (Crude Enzyme) centrifuge->supernatant assay_setup Set up 96-well plate: - Enzyme Extract - Herbicide Dilutions supernatant->assay_setup incubate1 Pre-incubate (15 min) assay_setup->incubate1 add_reaction_mix Initiate Reaction: Add Substrate Mix (ATP, Acetyl-CoA, etc.) incubate1->add_reaction_mix incubate2 Incubate at 32°C (20-30 min) add_reaction_mix->incubate2 stop_detect Stop Reaction & Add Malachite Green Reagent incubate2->stop_detect read_plate Read Absorbance (~630 nm) stop_detect->read_plate analyze Calculate Activity & Determine IC₅₀ read_plate->analyze end End analyze->end caption Diagram 2: Workflow for ACCase Inhibition Assay.

Caption: Diagram 2: Workflow for ACCase Inhibition Assay.

Whole-Plant Dose-Response Assay

This assay confirms the herbicidal efficacy at the organism level and establishes the dose required for effective control.

Objective: To determine the effective dose of Fluazifop-P-butyl that causes a 50% reduction in plant growth or biomass (ED₅₀ or GR₅₀).

Methodology:

  • Plant Cultivation: Grow susceptible grass species (e.g., wild oat) and tolerant broadleaf species (e.g., soybean) in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 3-4 leaf stage).[9]

  • Herbicide Application: Prepare a range of Fluazifop-P-butyl concentrations in a spray solution that includes a recommended adjuvant.[9] Apply the solutions to replicate sets of plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group.

  • Evaluation: a. Grow the treated plants for a set period (e.g., 14-21 days). b. Visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete death). c. At the end of the period, harvest the above-ground biomass for each plant. d. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: a. Calculate the average dry weight for each treatment group. b. Express the dry weight of each treated group as a percentage of the untreated control. c. Plot the percent biomass reduction against the logarithm of the herbicide dose. d. Fit the data to a dose-response curve to calculate the GR₅₀ value.

Expected Outcome: A low GR₅₀ value for the grass species, confirming its susceptibility. The soybean plants should show minimal or no reduction in biomass, even at the highest rates tested, confirming crop safety.[1][24]

Conclusion

The herbicidal activity of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, or Fluazifop-P-butyl, is unequivocally attributed to its role as a potent inhibitor of the ACCase enzyme.[3][25] After absorption and conversion to its active acid form, it translocates to the plant's meristems where it halts the first critical step of fatty acid synthesis.[7][8] This disruption of lipid production leads to a loss of cell membrane integrity and a complete cessation of growth in susceptible grass species.[5][16] The herbicide's selectivity is elegantly conferred by the structural insensitivity of the ACCase enzyme found in broadleaf plants.[6][11] This detailed understanding of its mechanism of action is fundamental for its effective use in agriculture, for managing the development of weed resistance, and for guiding the discovery of future herbicidal molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis

Executive Summary & Strategic Utility The incorporation of fluorine into pharmaceutical compounds has revolutionized modern drug discovery, with trifluoromethylpyridines serving as a highly privileged structural motif[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The incorporation of fluorine into pharmaceutical compounds has revolutionized modern drug discovery, with trifluoromethylpyridines serving as a highly privileged structural motif[1]. 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine represents a highly versatile, bifunctional pharmaceutical intermediate. It bridges the robust physicochemical stability of a halogenated pyridine core with the synthetic flexibility of a 4-bromophenoxy handle. This application note details the structural rationale, physicochemical profiling, and validated synthetic workflows for deploying this intermediate in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents[2].

Pharmacophoric Rationale

In medicinal chemistry, intermediates are not merely passive building blocks; their structural moieties actively dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final drug. The unique substitution pattern of this intermediate provides several strategic advantages:

  • Trifluoromethyl (-CF3) Group: Acts as a bioisostere for halogens or methyl groups, drastically improving lipophilicity and membrane permeability while resisting metabolic degradation[1].

  • 3-Chloro (-Cl) Substitution: Provides a steric shield that blocks cytochrome P450-mediated oxidation at the adjacent positions of the pyridine ring.

  • Pyridine Core: Lowers the overall lipophilicity (LogP) compared to a purely phenyl-based system, enhancing aqueous solubility via its basic nitrogen.

  • 4-Bromophenoxy Handle: Serves as a prime site for transition-metal catalyzed cross-coupling, allowing for rapid divergent synthesis of compound libraries.

Rationale Core 2-(4-Bromophenoxy)-3-chloro -5-(trifluoromethyl)pyridine M1 Trifluoromethyl (-CF3) Improves lipophilicity & metabolic stability Core->M1 M2 3-Chloro (-Cl) Steric block to prevent CYP450 oxidation Core->M2 M3 Pyridine Ring Enhances aqueous solubility via basic nitrogen Core->M3 M4 4-Bromophenoxy Versatile leaving group for cross-coupling Core->M4

Pharmacophoric and synthetic rationale for the structural moieties of the intermediate.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for predicting its behavior in biphasic reaction mixtures and its influence on the final API's Lipinski parameters.

PropertyValue / DescriptorRationale in Drug Design & Synthesis
Molecular Formula C12H6BrClF3NODefines the exact mass for HRMS validation (Isotopic Br/Cl cluster).
Molecular Weight 352.53 g/mol Optimal size for an intermediate; leaves ~150 g/mol for functionalization while remaining within the Rule of 5.
LogP (Estimated) ~4.5High lipophilicity driven by the CF3 and Br groups; necessitates biphasic or non-polar solvent systems during synthesis.
Hydrogen Bond Donors 0Lack of HBDs allows for excellent passive membrane permeability.
Hydrogen Bond Acceptors 3Nitrogen and Oxygen atoms provide essential handles for target-protein interactions.

Validated Synthetic Workflows

To maximize the utility of this intermediate, we have established two self-validating, palladium-catalyzed protocols. These workflows are designed with built-in causality—explaining why specific reagents are chosen—and include in-process controls (IPCs) to guarantee experimental integrity.

Protocol A: Suzuki-Miyaura Biaryl Synthesis

Objective: Synthesize extended biaryl ether scaffolds (e.g., for kinase inhibitors targeting deep hydrophobic pockets). Causality of Reagents:

  • Catalyst: Pd(dppf)Cl2 is selected because its bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is often the rate-limiting hurdle when coupling sterically hindered diaryl ethers.

  • Solvent System: A 1,4-Dioxane/H2O (4:1) mixture is utilized. The biphasic nature ensures the highly lipophilic intermediate dissolves in the organic phase, while the inorganic base (K2CO3) remains active at the aqueous interface, facilitating efficient transmetalation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, charge 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 equiv).

  • Degassing (Critical Step): Evacuate the vessel and backfill with Argon (repeat 3x). Self-Validation: Degassing strictly prevents the oxygen-driven homocoupling of boronic acids, ensuring high atom economy.

  • Reaction: Inject degassed 1,4-Dioxane/H2O (4:1) and heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Check: Confirm the complete disappearance of the m/z 352/354 isotopic cluster (starting material) and the emergence of the target product mass. Do not proceed to workup until conversion is >95%.

  • Workup & Scavenging: Filter the mixture through a pad of Celite to remove bulk palladium black. Treat the organic filtrate with SiliaMetS® Thiol (metal scavenger) at 40 °C for 2 hours. This step is mandatory to reduce residual Pd to <10 ppm, a strict regulatory threshold for pharmaceutical APIs.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduce solubilizing amine moieties or pharmacophoric heterocycles (e.g., piperazines for GPCR modulation). Causality of Reagents:

  • Ligand: tBuBrettPhos is employed. This highly bulky, electron-rich biarylphosphine prevents the formation of inactive bis-ligated Pd species and accelerates oxidative addition into the strong C(sp2)-Br bond.

  • Base: NaOtBu is required as a strong base to deprotonate the incoming amine prior to reductive elimination.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a reaction vial with the intermediate (1.0 equiv), the target primary/secondary amine (1.5 equiv), Pd2(dba)3 (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene. Causality: Toluene provides a high-boiling, non-polar medium that stabilizes the sensitive, low-valent catalytic intermediates.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 8 hours.

  • IPC: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Validation Check: The starting material spot (Rf ~0.7) must be fully consumed, replaced by a more polar, UV-active product spot.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl to neutralize residual strong base. Extract with EtOAc (3x), dry over anhydrous MgSO4, and purify via flash column chromatography.

Workflow Start Bromophenoxy Intermediate Sub1 Pd-Catalyzed Cross-Coupling Start->Sub1 RouteA Suzuki-Miyaura (Aryl Boronic Acids) Sub1->RouteA RouteB Buchwald-Hartwig (Amines) Sub1->RouteB ProdA Biaryl Ether Derivatives (Kinase Inhibitors) RouteA->ProdA ProdB Amino-Aryl Ether Derivatives (GPCR Modulators) RouteB->ProdB

Divergent synthetic workflow for functionalizing the bromophenoxy intermediate via Pd-catalysis.

Downstream Pharmaceutical Applications

The structural motifs provided by 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine are highly sought after in contemporary drug design. Halogenated pyridine intermediates are foundational in synthesizing targeted therapies for oncology and cardiovascular diseases, where the precise electronic effects of the Cl and CF3 groups enhance binding affinity within deep protein pockets[2].

Furthermore, derivatives of the 3-chloro-5-(trifluoromethyl)pyridine core have been successfully deployed as central scaffolds in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids have demonstrated significant efficacy as NS5B polymerase inhibitors, representing a critical pathway in the potential treatment of Hepatitis C[3]. By utilizing the 4-bromophenoxy variant, researchers can easily append these proven antiviral cores to diverse molecular architectures.

References

  • [2] Agrochemical and Pharmaceutical intermediates - Huimeng Bio-tech. Huimeng Bio-tech. Available at:

  • [3] CAS 79456-26-1: 3-Chloro-5-(trifluoromethyl)-2-pyridinamine - CymitQuimica. CymitQuimica. Available at:

  • [1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Institutes of Health (NIH). Available at:

Sources

Application

Catalytic cross-coupling reactions using 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

An Application Guide to Catalytic Cross-Coupling Reactions with 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine Introduction: A Scaffold for Advanced Synthesis In the landscape of modern drug discovery and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Cross-Coupling Reactions with 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Introduction: A Scaffold for Advanced Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The molecule 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine stands as a particularly valuable building block. It uniquely combines three key structural motifs: an electron-deficient trifluoromethylpyridine core, a linker-ready chloropyridine position, and a highly reactive bromophenoxy handle. The trifluoromethyl (-CF3) group is a prized substituent in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this scaffold, focusing on its application in palladium-catalyzed cross-coupling reactions. The molecule possesses two distinct halogenated sites ripe for functionalization: a C-Br bond on the phenoxy ring and a C-Cl bond on the pyridine ring. This structural feature allows for a powerful synthetic strategy: chemoselective and sequential cross-coupling.

The inherent difference in reactivity between carbon-halogen bonds generally follows the order C-I > C-Br > C-OTf > C-Cl, primarily due to bond dissociation energies.[3] This principle forms the basis for selectively targeting the more labile C-Br bond while preserving the more robust C-Cl bond for a subsequent transformation, enabling the controlled and divergent synthesis of complex molecular architectures.[3][4][5]

Part 1: Chemoselective Functionalization at the C-Br Position

The significant difference in reactivity between the aryl bromide and the aryl chloride allows for highly selective functionalization of the bromophenoxy moiety under carefully controlled conditions. Standard palladium catalysts, which are effective for C-Br bond activation, often leave the C-Cl bond untouched, especially at moderate temperatures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its boronic acid reagents.[6] For selective coupling at the C-Br position of our substrate, a classic catalyst system such as Tetrakis(triphenylphosphine)palladium(0) is often sufficient. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both [R-B(OR)₂(Base)]⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br Boronic R-B(OR)₂ Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reagents & Setup: To an oven-dried reaction vial, add 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL), via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Representative Data for Selective Suzuki-Miyaura Coupling

Entry Boronic Acid Partner Product Expected Yield
1 Phenylboronic acid 2-(4-Biphenyloxy)-3-chloro-5-(trifluoromethyl)pyridine 85-95%
2 4-Methoxyphenylboronic acid 3-Chloro-2-(4'-methoxy-[1,1'-biphenyl]-4-yloxy)-5-(trifluoromethyl)pyridine 80-92%
3 Pyridin-3-ylboronic acid 3-Chloro-2-(4-(pyridin-3-yl)phenoxy)-5-(trifluoromethyl)pyridine 75-88%

Note: Yields are estimated based on typical results for similar substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage crucial to countless pharmaceuticals.[7][8] This reaction typically requires a palladium precatalyst and a specialized bulky, electron-rich phosphine ligand to facilitate the challenging reductive elimination step.[9][10] Strong, non-nucleophilic bases like sodium tert-butoxide are standard.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-Br OxAdd->PdII_Aryl Ar-Br Amine_Coord Amine Coordination PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)L-NR¹R² Deprotonation->PdII_Amido - H-Base⁺ RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArBr Ar-Br Amine HNR¹R² Base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reagents & Setup (Glovebox): In an inert atmosphere glovebox, add 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent, such as toluene or dioxane (5 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate (25 mL) and water (20 mL). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Table 2: Representative Data for Selective Buchwald-Hartwig Amination

Entry Amine Partner Product Expected Yield
1 Morpholine 4-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)morpholine 88-96%
2 Aniline N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)aniline 80-90%
3 Benzylamine N-Benzyl-4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline 75-85%

Note: Yields are estimated based on typical results for similar substrates.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[11] The classic conditions employ a dual catalyst system of palladium and copper(I) iodide in the presence of an amine base.[12][13] This reaction is highly effective for the C-Br bond on the substrate.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up A 1. Combine Substrate, Pd Catalyst, CuI, & Base in Vial B 2. Seal, Evacuate, & Backfill with Argon A->B C 3. Add Degassed Solvent & Amine Base B->C D 4. Add Terminal Alkyne via Syringe C->D E 5. Heat at 60-80 °C (Monitor by TLC/LC-MS) D->E F 6. Cool & Filter through Celite E->F G 7. Aqueous Work-up (EtOAc/Water) F->G H 8. Dry, Concentrate, & Purify (Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling

  • Reagents & Setup: To a reaction vial, add 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inerting: Seal the vial, evacuate, and backfill with argon.

  • Solvent/Base Addition: Add a degassed solvent like THF or DMF (5 mL) followed by a liquid amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C until the starting material is consumed (as monitored by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Data for Selective Sonogashira Coupling

Entry Alkyne Partner Product Expected Yield
1 Phenylacetylene 3-Chloro-2-(4-(phenylethynyl)phenoxy)-5-(trifluoromethyl)pyridine 85-95%
2 Trimethylsilylacetylene 3-Chloro-2-(4-((trimethylsilyl)ethynyl)phenoxy)-5-(trifluoromethyl)pyridine 90-98%
3 1-Octyne 3-Chloro-2-(4-(oct-1-yn-1-yl)phenoxy)-5-(trifluoromethyl)pyridine 80-90%

Note: Yields are estimated based on typical results for similar substrates.

Part 2: Sequential Coupling – Activating the C-Cl Bond

A key advantage of the 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine scaffold is the ability to perform sequential reactions. After the C-Br bond has been selectively functionalized, the remaining C-Cl bond on the electron-poor pyridine ring can be targeted. Activating this stronger bond typically requires more forcing conditions and a more active catalytic system.[14]

Causality Behind Catalyst Choice: Aryl chlorides are challenging substrates because the first step of the catalytic cycle, oxidative addition, is slow. To overcome this, highly active catalysts are needed. This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[15][16] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the strong C-Cl bond, and also accelerate the final reductive elimination step.

General Strategy for Sequential Suzuki-Miyaura Coupling

This protocol assumes the starting material is a product from a previous C-Br coupling, for example, 2-(4-Biphenyloxy)-3-chloro-5-(trifluoromethyl)pyridine.

  • Catalyst System: Employ a high-activity catalyst system. In a glovebox, combine the C-Br functionalized substrate (1.0 mmol), the second boronic acid (1.5 mmol), a strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 mmol), a palladium precatalyst like Pd₂(dba)₃ (2-4 mol%), and a specialized ligand like SPhos or XPhos (4-8 mol%).

  • Solvent and Temperature: Use a high-boiling aprotic solvent such as toluene, dioxane, or t-amyl alcohol. Heat the reaction to a higher temperature, typically 110-120 °C.

  • Reaction Time: These reactions may require longer reaction times, from 18 to 36 hours. Careful monitoring by LC-MS is essential to track the conversion and check for decomposition.

  • Work-up and Purification: The work-up and purification procedures are analogous to those described in the previous sections.

Sequential_Coupling_Strategy Start 2-(4-Bromophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine Step1 Step 1: Selective C-Br Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) - Standard Pd Catalyst - Milder Conditions (80-100 °C) Start->Step1 Intermediate Monofunctionalized Intermediate (C-Cl bond intact) Step1->Intermediate Step2 Step 2: C-Cl Coupling (e.g., Suzuki) - High-Activity Pd Catalyst (e.g., Pd/SPhos) - Forcing Conditions (110-120 °C) Intermediate->Step2 Final Difunctionalized Product Step2->Final

Caption: A strategic workflow for the sequential derivatization of the scaffold.

References

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Chemical Reviews. [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic-Chemistry.org. [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. [Link]

  • Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine. PrepChem.com. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine (C12H7BrF3NO). PubChemLite. [Link]

  • Development of Novel Transition Metal-Catalyzed Cross-Coupling Reactions and Applications Thereof. DSpace@MIT. [Link]

  • 2-[(4-Bromophenyl)thio]-3-chloro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Method

Application Note: Safe Laboratory Handling and Synthetic Functionalization of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Executive Summary The compound 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (CAS: 1036492-02-0) is a highly versatile halogenated building block utilized extensively in medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (CAS: 1036492-02-0) is a highly versatile halogenated building block utilized extensively in medicinal chemistry and agrochemical development. Its architecture features a reactive aryl bromide handle, a stable diaryl ether linkage, and an electron-deficient chloropyridine ring substituted with a trifluoromethyl (-CF 3​ ) group. The strategic incorporation of the -CF 3​ moiety is known to significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates[1]. However, these same physicochemical properties dictate strict laboratory handling protocols, as the increased lipophilicity facilitates rapid dermal penetration of the toxic pharmacophore.

This application note provides a comprehensive, self-validating framework for the safe handling of this compound, followed by a detailed protocol for its functionalization via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Physicochemical Profiling & Hazard Rationale

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. The table below summarizes the core quantitative data for the compound.

PropertyValueCausality / Implication for Handling
CAS Number 1036492-02-0Unique identifier for safety data tracking.
Molecular Formula C 12​ H 6​ BrClF 3​ NOHigh halogen content (Br, Cl, F) indicates potential environmental toxicity and persistence.
Molecular Weight 352.53 g/mol Moderately high MW; likely a crystalline solid at room temperature, posing a dust inhalation hazard.
LogP (Predicted) > 4.0Highly lipophilic. Enhances target affinity in biological systems but drastically increases the rate of skin absorption.
Reactive Sites C-Br bondSusceptible to oxidative addition by transition metals; must be stored away from strong reducing agents.
Hazard Causality

The primary hazard of this compound stems from its fluorinated heteroaryl ether structure. Fluorine substitution alters the electron distribution, making the pyridine ring highly electron-deficient and potentially reactive toward biological nucleophiles[2]. Furthermore, the high lipophilicity driven by the -CF 3​ group allows the molecule to easily bypass the lipid bilayers of the skin[1]. Therefore, standard splash-contact protocols are insufficient; proactive barrier management is required.

Safe Laboratory Handling Protocols

In accordance with the standards set forth in Prudent Practices in the Laboratory[3], the following self-validating safety systems must be implemented prior to handling.

Self-Validating PPE System

Do not rely on a single layer of protection. Implement the following checks:

  • Glove Integrity Test: Halogenated solvents (e.g., dichloromethane, chloroform) often used to dissolve this compound can rapidly degrade standard nitrile gloves. Validation Step: Before beginning the synthesis, place a drop of your chosen reaction solvent on a spare nitrile glove. If swelling or discoloration occurs within 3 minutes, you must upgrade to Viton gloves or employ a double-gloving technique with frequent changes.

  • Respiratory Protection: Because the compound is handled as a solid powder, weighing must be conducted inside a certified ductless weighing enclosure or a standard fume hood with a face velocity of 80–100 feet per minute (fpm)[3]. Validation Step: Verify the hood's airflow monitor reads within the safe green zone prior to opening the reagent bottle.

Storage and Spill Response
  • Storage: Store in a cool, dry, well-ventilated desiccator under an inert atmosphere (Argon or N 2​ ) to prevent hydrolytic degradation of the ether linkage over time.

  • Spill Protocol: In the event of a powder spill, do not dry-sweep. Validation Step: Mist the spill lightly with a compatible high-boiling solvent (e.g., polyethylene glycol or a mild surfactant solution) to bind the dust, then wipe it up with absorbent pads. Dispose of pads in a dedicated halogenated waste container.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the phenoxy ring is an ideal electrophilic handle for Palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is prioritized due to its mild conditions, high functional group tolerance, and the commercial availability of diverse arylboronic acids[4].

Mechanistic Rationale

The catalytic cycle involves three distinct phases:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. The electron-withdrawing nature of the pyridine ring inductively activates the C-Br bond, facilitating this step.

  • Transmetalation: The arylboronic acid, activated by a base (e.g., K 2​ CO 3​ ), transfers its aryl group to the Pd(II) complex.

  • Reductive Elimination: The newly formed biaryl product is expelled, regenerating the Pd(0) catalyst[5].

Step-by-Step Methodology

Note: This protocol describes the coupling of the title compound with a generic arylboronic acid (Ar-B(OH) 2​ ).

  • Preparation (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 352.5 mg), arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 mmol, 5 mol%).

  • Solvent & Base Addition: Add 8 mL of 1,4-dioxane and 2 mL of a 2.0 M aqueous K 2​ CO 3​ solution.

    • Causality Check: Both the solvent and the aqueous base must be thoroughly degassed via sparging with Argon for 15 minutes prior to addition. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, which will stall the catalytic cycle[6].

  • Thermal Activation: Seal the flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously for 12 hours. The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the organic and aqueous layers.

  • Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of deionized water. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow & Mechanistic Visualization

The following diagram maps the logical progression from safety validation through the catalytic transformation and final analytical quality control.

G A 2-(4-Bromophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine B Hazard Assessment & PPE Verification A->B Handling C Reaction Setup (Degassed Solvents) B->C Approved D Suzuki-Miyaura Cross-Coupling C->D Reagents E 1. Oxidative Addition (C-Br Cleavage) D->E F 2. Transmetalation (Ar-B(OH)2 + Base) E->F G 3. Reductive Elimination F->G H Biaryl Product Isolation (Flash Chromatography) G->H Workup I HPLC / NMR Validation H->I QA/QC

Caption: Workflow from safe handling to Suzuki-Miyaura cross-coupling and validation.

Analytical Validation

To validate the success of the cross-coupling and ensure the integrity of the fluorinated pyridine ring, the following analytical checks must be performed on the isolated product:

  • 19 F NMR Spectroscopy: The trifluoromethyl group should appear as a sharp singlet around δ -62.0 to -63.0 ppm (referenced to CFCl 3​ ). A shift or splitting in this peak indicates unintended nucleophilic attack or degradation of the pyridine ring.

  • 1 H NMR Spectroscopy: The disappearance of the characteristic doublet associated with the protons adjacent to the bromine atom on the phenoxy ring, coupled with the appearance of new aromatic multiplets, confirms successful C-C bond formation.

  • HPLC-MS: Utilize a C18 reverse-phase column. The high lipophilicity of the product will result in a strong retention time. Ensure the mass spectrum shows the expected[M+H] + ion with the characteristic chlorine isotope pattern ( 35 Cl/ 37 Cl ratio of 3:1), confirming the chloropyridine moiety remains intact.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link]

Sources

Application

Application Notes and Protocols for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Promising Scaffold for Novel Herbicides 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Promising Scaffold for Novel Herbicides

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine represents a compelling chemical scaffold for the development of next-generation herbicides. Its structural features, particularly the phenoxypyridine core, suggest a likely mode of action as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO). PPO-inhibiting herbicides are a well-established and commercially significant class of herbicides valued for their broad-spectrum activity, rapid onset of action, and relatively low application rates.[1][2] This document provides a comprehensive guide for researchers exploring the potential of this compound and its derivatives, covering its hypothesized mechanism of action, detailed synthetic protocols, and robust methodologies for evaluating its herbicidal efficacy and crop selectivity.

Part 1: Hypothesized Mechanism of Action - Inhibition of Protoporphyrinogen Oxidase (PPO)

Based on its structural similarity to known PPO-inhibiting herbicides like the diphenyl ethers, it is hypothesized that 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine acts by inhibiting protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3] This enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a critical step in the biosynthesis of both chlorophyll and heme.[4][5]

Inhibition of PPO leads to the accumulation of its substrate, PPGIX, in the cytoplasm.[6] In the presence of light and oxygen, PPGIX is non-enzymatically oxidized to PPIX. This cytoplasmic accumulation of PPIX, a potent photosensitizer, generates highly reactive singlet oxygen.[2][4] These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death.[6] This light-dependent mechanism of action results in the characteristic rapid "burning" or necrotic symptoms observed in susceptible plants within hours to days of application.

Visualizing the Pathway: PPO Inhibition

PPO_Inhibition cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm PPGIX Protoporphyrinogen IX (PPGIX) PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Oxidation Accumulated_PPGIX Accumulated PPGIX PPGIX->Accumulated_PPGIX Leakage PPIX Protoporphyrin IX (PPIX) PPO->PPIX Heme Heme PPIX->Heme Chlorophyll Chlorophyll PPIX->Chlorophyll Cytoplasmic_PPIX Cytoplasmic PPIX Accumulated_PPGIX->Cytoplasmic_PPIX Non-enzymatic Oxidation (Light, O2) ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) Cytoplasmic_PPIX->ROS Photosensitization Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death Inhibitor 2-(4-Bromophenoxy)-3-chloro -5-(trifluoromethyl)pyridine Inhibitor->PPO Inhibition

Caption: Hypothesized mechanism of action for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

Part 2: Synthesis and Characterization

The synthesis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can be achieved through a nucleophilic aromatic substitution reaction. A similar synthesis has been reported for the analogous 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine.[7] The following protocol is adapted for the bromo-analogue.

Protocol 2.1: Synthesis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 4-bromophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-bromophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in dimethyl sulfoxide.

  • Reaction: Heat the mixture to 110-120°C with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with methylene chloride (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with a dilute aqueous sodium hydroxide solution and then with water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography to yield the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Part 3: Evaluation of Herbicidal Activity

The following protocols outline methods for assessing the herbicidal efficacy of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine and its derivatives.

Protocol 3.1: Whole-Plant Dose-Response Bioassay (Post-emergence)

This protocol is designed to determine the dose of the test compound required to achieve a certain level of weed control.[8][9]

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis) and crop species (e.g., wheat, soybean).

  • Pots filled with a suitable potting mix.

  • Greenhouse or controlled environment chamber.

  • Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Laboratory track sprayer.

  • Untreated control and a commercial standard herbicide (e.g., fomesafen).

Procedure:

  • Plant Preparation: Sow seeds of the selected weed and crop species in pots. Grow the plants in a greenhouse or controlled environment chamber until they reach the 2-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the test compound. Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha). Include a surfactant in the final spray solution as recommended for PPO inhibitors.

  • Herbicide Application: Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific volume.[8] Ensure even coverage of the foliage.

  • Incubation: Return the treated plants to the greenhouse or controlled environment chamber. Maintain optimal growing conditions (light, temperature, humidity).

  • Assessment: Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control.[9]

  • Data Analysis: Calculate the effective dose required to cause 50% (ED₅₀) or 90% (ED₉₀) growth inhibition for each species.

Table 1: Example Data Presentation for Dose-Response Assay
CompoundWeed SpeciesED₅₀ (g a.i./ha)
Test Compound 7a Abutilon theophrasti13.32
Amaranthus retroflexus5.48
Fomesafen (Standard) Abutilon theophrasti36.39
Amaranthus retroflexus10.09

Data is hypothetical and for illustrative purposes, inspired by findings for similar compounds.[10]

Protocol 3.2: In Vitro PPO Enzyme Inhibition Assay

This assay directly measures the inhibitory activity of the test compound on the PPO enzyme.

Materials:

  • Isolated plant PPO enzyme (e.g., from Nicotiana tabacum).

  • Protoporphyrinogen IX (PPGIX) substrate.

  • Test compound dissolved in a suitable solvent.

  • Spectrofluorometer.

  • Buffer solution.

Procedure:

  • Enzyme Preparation: Isolate and purify PPO from a suitable plant source.

  • Assay Setup: In a microplate, combine the PPO enzyme, buffer, and various concentrations of the test compound.

  • Reaction Initiation: Add the PPGIX substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a spectrofluorometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is the concentration required to inhibit 50% of the PPO enzyme activity.

Table 2: Example Data for In Vitro PPO Inhibition
CompoundIC₅₀ (nM)
Test Compound 7a 9.4
Fomesafen (Standard) 110.5

Data is hypothetical and for illustrative purposes, inspired by findings for similar compounds.[10]

Part 4: Structure-Activity Relationship (SAR) Insights

The herbicidal activity of phenoxypyridine derivatives is influenced by the nature and position of substituents on both the pyridine and phenoxy rings.[11]

  • Trifluoromethyl Group: The trifluoromethyl group at the 5-position of the pyridine ring is a key feature in many modern herbicides and is known to enhance biological activity.[12][13]

  • Halogen Substituents: The chloro group at the 3-position of the pyridine ring and the bromo group at the 4-position of the phenoxy ring are expected to contribute to the overall efficacy and binding affinity to the PPO enzyme.

  • Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring can significantly impact herbicidal activity. Electron-withdrawing groups are often beneficial.[14]

Visualizing Structure-Activity Relationships

SAR cluster_scaffold 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine Scaffold Scaffold CF3 5-Trifluoromethyl: Enhances activity Scaffold->CF3 Cl 3-Chloro: Contributes to efficacy Scaffold->Cl Phenoxy Phenoxy Ring: Substituents modulate activity Scaffold->Phenoxy Br 4-Bromo: Influences binding and efficacy Phenoxy->Br

Caption: Key structural features influencing the herbicidal activity of the phenoxypyridine scaffold.

Conclusion

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a promising lead structure for the development of novel PPO-inhibiting herbicides. The protocols and insights provided in this document offer a robust framework for its synthesis, characterization, and comprehensive evaluation of its herbicidal properties. Further optimization of this scaffold through systematic modification of the substituents on both the pyridine and phenoxy rings could lead to the discovery of highly effective and selective herbicides.

References

  • A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers. [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. [Link]

  • Structure-activity Relationships of Diphenyl-Ether as Protoporphyrinogen Oxidase Inhibitors: Insights From Computational Simulations. PubMed. [Link]

  • Quantitative structure-activity relationships for phenyl triazolinones of protoporphyrinogen oxidase inhibitors: a density functional theory study. PubMed. [Link]

  • PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]

  • Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. CHIMIA. [Link]

  • Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). ResearchGate. [Link]

  • Lecture Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln. [Link]

  • PPO Inhibitors as a Key Focus in Herbicide Discovery. Preprints.org. [Link]

  • PPO Inhibitors as a Key Focus in Herbicide Discovery. Sciety. [Link]

  • European Guidelines to conduct herbicide resistance tests. European Weed Research Society. [Link]

  • Modes of Action of Pyridazinone Herbicides. R Discovery. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PMC. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture. [Link]

  • Herbicide Mode of Action and Injury Symptoms. Virginia Tech. [Link]

  • Detecting herbicide resistance. AHDB. [Link]

  • Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide. GRDC. [Link]

  • Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine. PrepChem.com. [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. PubMed. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

  • WO2021214792A1 - Herbicide composition, formulations and methods thereof.
  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization. [Link]

Sources

Method

Reagents for functionalizing 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Application Note: Reagents and Protocols for the Selective Functionalization of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine Target Audience: Researchers, scientists, and drug development professionals. Conten...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Selective Functionalization of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Introduction & Structural Analysis

The compound 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a highly versatile, bifunctional building block frequently utilized in the synthesis of agrochemicals (e.g., haloxyfop derivatives) and pharmaceutical libraries. Its synthetic utility lies in the presence of two distinct halogen handles:

  • An Aryl Bromide: Located on the electron-rich phenoxy ring.

  • An Aryl Chloride: Located on the electron-deficient, trifluoromethyl-activated pyridine ring.

The Causality of Chemoselectivity: The fundamental driver for selectively functionalizing this scaffold is the thermodynamic and kinetic difference between the carbon-halogen bonds. The C(sp²)–Br bond possesses a significantly lower bond dissociation energy (~81 kcal/mol) compared to the C(sp²)–Cl bond (~96 kcal/mol). Consequently, standard Palladium(0) catalysts and organometallic exchange reagents will preferentially activate the C–Br bond[1]. Once the bromide is functionalized, the recalcitrant C–Cl bond can be subsequently activated using highly electron-rich, sterically demanding ligands[2].

Quantitative Comparison of Functionalization Strategies

To facilitate rapid decision-making, the quantitative parameters for the three primary functionalization strategies are summarized below.

Table 1: Reaction Conditions and Chemoselectivity Profiles

StrategyTarget HandleCatalyst / Reagent SystemTemp (°C)Chemoselectivity (Target vs. Off-Target)Typical Yield
Suzuki-Miyaura 4-Bromophenoxy (C–Br)Pd(dppf)Cl₂, K₂CO₃80> 99% (C–Br preference)85–95%
Metal-Halogen Exchange 4-Bromophenoxy (C–Br)i-PrMgCl·LiCl-20> 99% (C–Br preference)80–90%
Buchwald-Hartwig 3-Chloropyridine (C–Cl)Pd₂(dba)₃, BrettPhos, NaOtBu100N/A (Performed Late-Stage)70–85%

Mechanistic Pathways & Workflow Visualization

G SM 2-(4-Bromophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine Suzuki Chemoselective Suzuki Coupling (C-Br Activation) SM->Suzuki Pd(dppf)Cl2 Boronic Acid Grignard Turbo-Grignard Exchange (Br/Mg Exchange) SM->Grignard i-PrMgCl·LiCl DMF Prod1 4-Arylphenoxy Derivative (3-Chloro Intact) Suzuki->Prod1 Prod2 4-Formylphenoxy Derivative (3-Chloro Intact) Grignard->Prod2 Buchwald Late-Stage Buchwald-Hartwig (C-Cl Activation) Prod3 3-Amino-Pyridine Derivative (Fully Functionalized) Buchwald->Prod3 Prod1->Buchwald Pd2(dba)3 / BrettPhos Amine

Divergent functionalization pathways for the bifunctional halopyridine scaffold.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the 4-bromophenoxy handle. Mechanistic Rationale: The dppf ligand features a large bite angle (~99°) that facilitates reductive elimination but lacks the extreme electron density required to push the Pd(0) center into the stronger C–Cl bond. This kinetically restricts oxidative addition entirely to the C–Br bond[1].

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 352.5 mg), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.

  • Heat the reaction mixture at 80 °C for 6 hours under rigorous stirring.

  • Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Validation & Analytical Checkpoint: Isotopic Signature Tracking: The starting material exhibits a distinct LC-MS isotopic cluster at m/z ~352, 354, 356 in an approximate 3:4:1 ratio (due to the presence of one ⁷⁹/⁸¹Br and one ³⁵/³⁷Cl). A successful chemoselective coupling will shift the mass and change the isotopic signature to a strict 3:1 ratio (M / M+2), confirming the loss of bromine and the retention of the single chlorine atom.

Protocol B: Electrophilic Trapping via Turbo-Grignard Exchange

Objective: Conversion of the aryl bromide to a nucleophile for formylation/carboxylation. Mechanistic Rationale: Knochel’s Turbo-Grignard reagent (i-PrMgCl·LiCl) breaks down the unreactive polymeric aggregates of standard Grignard reagents via LiCl coordination. The halogen-magnesium exchange is driven by polarizability; the exchange at the bromine atom is approximately 106 times faster than at the chlorine atom, allowing for perfect regiocontrol at cryogenic temperatures[3].

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 mmol, 352.5 mg) in anhydrous THF (5 mL) under an Argon atmosphere.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.1 mL, 1.43 mmol) over 5 minutes. Stir at -20 °C for 1 hour.

  • Add anhydrous DMF (2.0 mmol, 155 µL) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl (5 mL), extract with Et₂O, dry, and concentrate.

Validation & Analytical Checkpoint: Quench Aliquot Analysis: Prior to adding DMF (Step 3), withdraw a 50 µL aliquot, quench it in 0.5 mL of water, and analyze via GC-MS. The chromatogram must show the complete disappearance of the starting material and the exclusive presence of the des-bromo mass (m/z 273). The absence of des-chloro side products validates perfect chemoselectivity.

Protocol C: Late-Stage Buchwald-Hartwig Amination

Objective: Amination of the recalcitrant 3-chloropyridine handle after the phenoxy ring has been functionalized. Mechanistic Rationale: Aryl chlorides are highly resistant to oxidative addition. BrettPhos, a specialized dialkylbiarylphosphine ligand, overcomes this barrier. Its highly electron-rich dicyclohexylphosphine group accelerates oxidative addition into the C–Cl bond, while its bulky biaryl backbone enforces a conformation that drastically accelerates the rate-limiting reductive elimination of the C–N bond[2].

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a vial with the Suzuki-coupled product from Protocol A (0.5 mmol), the desired secondary amine (0.6 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), BrettPhos (0.02 mmol, 10.7 mg), and NaOtBu (0.75 mmol, 72 mg).

  • Add anhydrous Toluene (3 mL) and seal the vial with a PTFE-lined cap.

  • Remove from the glovebox and heat at 100 °C in a pre-heated aluminum block for 12 hours.

  • Cool, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

Validation & Analytical Checkpoint: Visual & Mass Confirmation: The reaction mixture will transition from the dark purple of Pd₂(dba)₃ to a deep reddish-brown hue, visually indicating the formation of the active Pd(0)-BrettPhos complex. LC-MS analysis of the crude mixture will confirm the complete loss of the 3:1 isotopic cluster, verifying the displacement of the chlorine atom.

References

  • Title: Leaving Group Dependence of the Rates of Halogen–Magnesium Exchange Reactions Source: Organic Letters (ACS Publications) URL: [Link][3]

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2]

  • Title: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: ACS Catalysis (ACS Publications) URL: [Link][1]

Sources

Application

Application Note: Standard Purification Protocols for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Pharmaceutical Development Scientists Document Type: Technical Methodology & Protocol Guide Executive Summary & Molecular Profiling The compound 2-(4-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Pharmaceutical Development Scientists Document Type: Technical Methodology & Protocol Guide

Executive Summary & Molecular Profiling

The compound 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a highly halogenated, lipophilic diaryl ether. It serves as a critical synthetic intermediate in the development of aryloxyphenoxypropionate herbicides and targeted pharmaceutical scaffolds [1].

Due to the presence of a heavy bromine atom and a rigid trifluoromethyl-substituted pyridine ring, the molecule exhibits strong hydrophobic characteristics and high crystallinity. As a Senior Application Scientist, I have designed this guide to move beyond generic purification advice. The protocols detailed herein exploit the specific physicochemical properties of this molecule—namely its high melting point (124–127 °C) and extreme lipophilicity—to achieve >99.5% purity.

Table 1: Physicochemical & Chromatographic Parameters
ParameterValueMechanistic Implication for Purification
Melting Point 124–127 °C [1]Highly crystalline; makes thermodynamic recrystallization the most efficient bulk purification method.
Estimated LogP ~4.8Extreme lipophilicity dictates the use of non-polar solvent systems in normal-phase chromatography.
Normal Phase Rf​ ~0.35 (90:10 Hexane:EtOAc)Readily separates from polar byproducts on silica gel.
RP-HPLC Retention Late ElutingRequires high organic modifier starting conditions (>60% Acetonitrile) to prevent on-column precipitation.

Reaction Context & Impurity Matrix

To purify a molecule effectively, one must first understand its origin. The standard synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) between 4-bromophenol and 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of a mild base (e.g., K2​CO3​ ) and a polar aprotic solvent (e.g., DMF).

Understanding the impurity profile is critical. The crude mixture typically contains unreacted starting materials and a highly polar pyridinol byproduct caused by trace water hydrolysis of the pyridine precursor.

Synthesis SM1 4-Bromophenol Base K2CO3 / DMF SM1->Base SM2 2,3-Dichloro-5-(CF3)pyridine SM2->Base Crude Crude Mixture Base->Crude SNAr Reaction Product Target Compound (Product) Crude->Product Major Imp1 Unreacted SMs Crude->Imp1 Minor Imp2 Pyridinol Byproduct Crude->Imp2 Hydrolysis

Fig 1. SNAr synthesis workflow and expected impurity profile for the target compound.

Purification Strategy Decision Matrix

Selecting the correct purification method depends entirely on the scale of the reaction and the required final purity.

PurifTree Start Crude Extract Scale Scale Assessment Start->Scale Large Large Scale (>10g) Scale->Large Small Small Scale (<10g) Scale->Small Recryst Recrystallization (EtOH/H2O or IPA) Large->Recryst Flash Flash Chromatography (Silica, Hex/EtOAc) Small->Flash Pure Pure Compound (>99%) Recryst->Pure Yield >70% Prep Prep-HPLC (C18, MeCN/H2O) Flash->Prep If >99.5% needed Flash->Pure If >95% needed Prep->Pure Yield >85%

Fig 2. Decision matrix for selecting the optimal purification strategy based on scale.

Protocol A: Thermodynamic Recrystallization (Bulk Scale)

For batches exceeding 10 grams, recrystallization is the most time- and cost-efficient method [2]. The rigid structure and heavy halogens (Br, Cl, F) drive strong intermolecular π−π and halogen bonding, creating a robust crystal lattice that inherently excludes impurities.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in a minimum volume of boiling Isopropanol (IPA) (approx. 3-5 mL per gram of crude).

    • Mechanistic Rationale: IPA provides a steep thermodynamic solubility curve. The target compound is highly soluble at 82 °C but nearly insoluble at 0 °C, whereas the polar pyridinol byproduct remains soluble in the cold mother liquor.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel.

    • Mechanistic Rationale: This removes insoluble inorganic salts (e.g., K2​CO3​ or KCl ) carried over from the reaction.

  • Controlled Nucleation: Allow the filtrate to cool to room temperature undisturbed over 2 hours.

    • Mechanistic Rationale: Rapid cooling (crashing out) traps impurities within the crystal lattice. Slow cooling ensures thermodynamic control, allowing only the target molecules to pack into the growing lattice.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting white/off-white crystals and wash with 1-2 volumes of ice-cold IPA. Dry under high vacuum at 40 °C for 12 hours.

Self-Validation Checkpoint: Take a melting point of the dried crystals. A sharp melting point of 124–127 °C confirms successful purification and exclusion of solvent [1]. If the solid "oils out" instead of crystallizing, the cooling rate was too fast or residual DMF is present.

Protocol B: Normal-Phase Flash Chromatography (Small Scale)

For smaller scales (<10g) or when the crude mixture contains closely related regioisomers that co-crystallize, silica gel chromatography is required.

Step-by-Step Methodology
  • Dry Loading: Dissolve the crude mixture in Dichloromethane (DCM), add silica gel (3x the crude mass), and evaporate the solvent completely to form a free-flowing powder.

    • Mechanistic Rationale: Because the target is a highly crystalline solid, liquid loading often leads to precipitation at the column head, causing band broadening and poor resolution. Dry loading ensures a uniform, narrow injection band.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexanes.

  • Elution: Run an isocratic gradient of 95:5 Hexanes:Ethyl Acetate.

    • Mechanistic Rationale: The extreme lipophilicity of the CF3​ and Br groups means the compound will elute rapidly. A weak solvent system prevents co-elution with the unreacted 4-bromophenol.

  • Fraction Collection: Monitor fractions via UV detection at 254 nm. The target compound will elute at an Rf​ of ~0.35.

Self-Validation Checkpoint: Perform TLC on the collected fractions. If the spot streaks, the silica may be overloaded. The protocol is validated when a single, circular spot is observed under UV light.

Protocol C: Preparative RP-HPLC (Analytical/Biological Grade)

When >99.5% purity is required for sensitive biological assays or standard reference material generation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory [3].

Table 2: Preparative RP-HPLC Gradient Method
Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)
0.0406020.0
2.0406020.0
15.059520.0
18.059520.0
18.1406020.0
Step-by-Step Methodology
  • Sample Preparation: Dissolve the semi-pure compound in HPLC-grade Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Mechanistic Rationale: PTFE is required because the halogenated solvent system will degrade standard nylon or PES filters.

  • Injection: Inject the sample onto a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Elution: Execute the gradient detailed in Table 2.

    • Mechanistic Rationale: We start at a high organic composition (60% Acetonitrile) because the extreme logP (~4.8) of the target will cause it to irreversibly precipitate on the column head if introduced to a highly aqueous environment. Trifluoroacetic acid (TFA) is added to suppress the ionization of any unreacted phenolic impurities, ensuring sharp peaks.

  • Recovery: Pool the fractions corresponding to the main peak (typically eluting around 12-14 minutes) and remove the Acetonitrile via rotary evaporation. Lyophilize the remaining aqueous suspension to yield a fluffy white powder.

Self-Validation Checkpoint: Re-inject a 1 mg/mL sample of the final lyophilized powder onto an analytical LC-MS. The protocol is validated when a single peak (>99.5% Area Under Curve) is observed with the correct mass-to-charge ratio ( [M+H]+ ).

References

  • Sakashita, N., et al. (1980).2-Substituted phenoxy-3-chloro-5-trifluoromethyl pyridine useful as a herbicide. US Patent No. 4,235,621. United States Patent and Trademark Office.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Ed.). John Wiley & Sons. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to assist researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to assist researchers and drug development professionals in optimizing the synthesis of 2-(4-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine.

This molecule is synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-bromophenol. The electrophile is a highly activated pyridine derivative, frequently utilized as a building block for aryloxyphenoxypropionate-class agrochemicals and pharmaceutical intermediates[1][2]. While the reaction is conceptually straightforward, achieving high yields (>90%) requires strict control over solvent polarity, base selection, and the exclusion of moisture[3].

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, one must understand the causality of the reaction. The S_NAr reaction proceeds via the addition-elimination mechanism.

Regioselectivity (Why C2 and not C3?): The electrophile features two chlorine atoms, but substitution occurs exclusively at the C2 position. The transition state (Meisenheimer complex) formed by attack at C2 places the negative charge on the highly electronegative pyridine nitrogen and the carbon para to the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This synergistic stabilization makes the C2-Cl bond highly labile. Attack at C3 lacks this resonance stabilization, rendering it unreactive under standard conditions.

SNAr_Mechanism SM1 2,3-dichloro-5-(CF3)pyridine (Electrophile) Base Base (K2CO3) Solvent (DMSO) SM1->Base SM2 4-bromophenol (Nucleophile) SM2->Base Int Meisenheimer Complex (C2 Attack) Base->Int 100-110°C Anhydrous Side 3-chloro-5-(CF3)pyridin-2-ol (Hydrolysis Side Product) Base->Side Trace H2O (Hydrolysis) Prod 2-(4-Bromophenoxy)-3-chloro- 5-(CF3)pyridine (Target Product) Int->Prod -Cl⁻ (Fast)

Figure 1: SNAr pathway for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine synthesis.

Standard Operating Procedure (SOP)

This self-validating protocol is adapted from validated syntheses of closely related halogenated analogues (e.g., the 4-chloro derivative)[3]. It is designed to maximize conversion while facilitating the complete removal of unreacted starting materials during the workup phase.

Workflow Step1 Reaction Setup Charge Reagents & Anhydrous DMSO Step2 Heating 110°C for 2 hours under N2 Step1->Step2 Step3 Quench & Extract H2O quench, DCM extraction Step2->Step3 Step4 Washing Dilute NaOH wash to remove phenol Step3->Step4 Step5 Purification Distillation or Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr synthesis.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain under an inert nitrogen (N₂) atmosphere.

  • Charging Reagents: Add 4.0 g (18.5 mmol) of 2,3-dichloro-5-(trifluoromethyl)pyridine, 3.2 g (18.5 mmol) of 4-bromophenol, and 5.1 g (37.0 mmol) of finely powdered, anhydrous potassium carbonate (K₂CO₃)[3].

  • Solvent Addition: Inject 10 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath set to 110°C. Stir vigorously for 2.0 hours. Monitor the reaction progress via Gas Chromatography (GC) or TLC (Hexanes:EtOAc 9:1)[3].

  • Quenching: Upon completion, cool the flask to room temperature and slowly pour the mixture into 50 mL of ice-cold distilled water to quench the reaction[3].

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers[3].

  • Chemical Washing (Critical Step): Wash the combined organic phase with 20 mL of 0.5 M aqueous NaOH. Rationale: 4-bromophenol has a pKa of ~9.3. The NaOH deprotonates any unreacted phenol, pulling the water-soluble sodium phenoxide salt into the aqueous layer while the product remains in the DCM. Follow with a brine wash (20 mL)[3].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude oily residue via vacuum distillation or silica gel column chromatography to afford the pure target compound[3].

Quantitative Optimization Data

The choice of solvent and base dictates the nucleophilicity of the phenoxide anion. The table below summarizes the causality of different reaction parameters on the final yield.

SolventBaseTemperature (°C)Time (h)Conversion (%)Primary Impurity
DMFK₂CO₃804.075Unreacted Starting Material
DMFK₂CO₃1102.088Trace Hydrolysis
DMSO K₂CO₃ 110 2.0 >95 None
DMSOCs₂CO₃1001.5>98None
NMPNaOH (aq)1002.0<40Pyridin-2-ol (Hydrolysis)

Note: DMSO is superior to DMF because it is a stronger polar aprotic solvent. It highly solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and maximizing its nucleophilic attack velocity.

Troubleshooting FAQs

Q: My reaction is stalling at 70-80% conversion despite extended heating times. How can I push it to completion? A: Stalling is usually caused by poor solubility of the inorganic base or insufficient nucleophilicity. Solution: Ensure your K₂CO₃ is freshly milled and strictly anhydrous. If the issue persists, switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in a weaker ion pair with the phenoxide, significantly increasing the nucleophile's reactivity.

Q: I am observing a major side product with a lower Rf value on my TLC plate. What is this, and how do I prevent it? A: You are likely observing 3-chloro-5-(trifluoromethyl)pyridin-2-ol. This is the hydrolysis side product. Causality: If water is present in your solvent or base, the carbonate will deprotonate it to form hydroxide (OH⁻). Hydroxide is a small, hard nucleophile that will rapidly outcompete the bulky 4-bromophenol for the C2 position. Solution: Use strictly anhydrous DMSO (stored over molecular sieves) and oven-dry your K₂CO₃ at 120°C overnight prior to use.

Q: Is there a risk of the nucleophile attacking the C3 position or causing bis-substitution? A: No. The C3 position is deactivated relative to C2. The C2 position is ortho to the ring nitrogen and para to the CF₃ group, making it highly electrophilic. The C3 position is meta to both electron-withdrawing groups, meaning the intermediate would lack resonance stabilization. Bis-substitution will not occur under these conditions.

Q: During workup, I am having trouble separating the product from the unreacted 4-bromophenol via column chromatography. Is there a better way? A: Yes, rely on acid-base chemistry rather than chromatography. As detailed in Step 7 of the SOP, washing your organic extract with 0.5 M NaOH will quantitatively convert the unreacted 4-bromophenol into its water-soluble sodium salt. The product lacks acidic protons and will remain entirely in the organic phase, often eliminating the need for a column altogether[3].

References

  • PrepChem. Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine. (Serves as the foundational protocol for the 4-bromo analogue S_NAr methodology). URL:[Link]

  • Chemsrc. ETHYL 2-(4-((3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)OXY)PHENOXY)PROPANOATE. (Contextual downstream application of the S_NAr product). URL:[Link]

Sources

Optimization

Preventing chemical degradation of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine during storage

Welcome to the Technical Support Center for halogenated heterocyclic building blocks. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 2-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated heterocyclic building blocks. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine .

Due to its complex substitution pattern—featuring a halogenated pyridine ring, an electron-withdrawing trifluoromethyl group, and a bromophenoxy ether linkage—this molecule presents unique stability challenges. This document synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your compound during storage and experimentation.

I. Mechanistic Overview of Degradation Pathways

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The structural features that make this compound a valuable synthetic intermediate also make it susceptible to specific environmental stressors.

DegradationPathways Parent 2-(4-Bromophenoxy)-3-chloro- 5-(trifluoromethyl)pyridine Hydrolysis Hydrolysis (SNAr) [Aqueous/Basic Media] Parent->Hydrolysis H2O / OH- Photolysis Photolysis [UV/Vis Light Exposure] Parent->Photolysis hν (< 400 nm) Thermal Thermal/Oxidative Stress [Heat & Oxygen] Parent->Thermal > 40 °C / O2 Prod_Hyd 3-chloro-5-(CF3)pyridin-2-ol + 4-Bromophenol Hydrolysis->Prod_Hyd Ether Cleavage Prod_Pho Debrominated Radicals Ether Cleavage Products Photolysis->Prod_Pho C-Br / C-O Fission Prod_The Pyridine N-oxides Aggregates Thermal->Prod_The Oxidation

Mechanistic degradation pathways of the halogenated phenoxypyridine derivative under stress.

II. Troubleshooting & FAQs

Q1: We observed spontaneous degradation of our stock solutions stored in mixed aqueous/organic solvents. What is the mechanism, and how do we prevent it? A: The primary culprit is Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The pyridine ring is highly electron-deficient due to the inductive and mesomeric effects of the -CF3 group at the 5-position and the -Cl atom at the 3-position[1]. This extreme electron withdrawal activates the 2-position of the pyridine ring. Even weak nucleophiles like water can attack this position, cleaving the ether linkage to yield 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-bromophenol[2]. This process is exponentially accelerated under basic conditions[3].

  • Prevention: Stock solutions must be prepared in strictly anhydrous solvents (e.g., DMSO or DMF dried over 3Å molecular sieves). If aqueous media must be used for biological assays, prepare the solutions immediately prior to use and maintain a slightly acidic to neutral pH (pH 4.0–6.5) to minimize hydroxide-catalyzed cleavage[4].

Q2: Our compound shows a color change (yellowing) and peak splitting on HPLC after being left on the benchtop. Is it light-sensitive? A: Yes. Halogenated aromatics are highly susceptible to photolytic degradation. The 4-bromophenoxy moiety is particularly vulnerable because the C-Br bond has a lower bond dissociation energy compared to C-Cl and C-F bonds. Exposure to ambient UV/Vis light can induce homolytic fission of the C-Br bond, generating reactive phenyl radicals that lead to debromination, dimerization, or further cleavage of the ether spacer[5][6].

  • Prevention: Always handle the compound under low-light conditions and store it in opaque or amber glass vials.

Q3: What are the optimal long-term storage conditions for the neat solid? A: To maximize shelf-life, the neat solid should be stored at -20°C under an inert atmosphere (Argon or Nitrogen). The inert atmosphere prevents oxidative degradation (such as the formation of pyridine N-oxides) and eliminates ambient moisture that could initiate slow solid-state hydrolysis over time[4].

III. Quantitative Stability Data

The following table summarizes the extrapolated degradation kinetics of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine based on structural analogs (such as haloxyfop derivatives) under various environmental stressors[2][3].

Environmental ConditionPrimary StressorEstimated Half-Life (t½)Primary Degradant(s)
Aqueous Buffer, pH 4.0 (25°C)Mild Acidic Hydrolysis> 30 DaysPyridin-2-ol derivative
Aqueous Buffer, pH 7.0 (25°C)Neutral Hydrolysis15 - 20 DaysPyridin-2-ol derivative
Aqueous Buffer, pH 9.0 (25°C)Basic Hydrolysis (SNAr)< 48 HoursPyridin-2-ol + 4-Bromophenol
Ambient Light, Aqueous (25°C)Photolysis< 24 HoursDebrominated species
Anhydrous DMSO, Dark (25°C)Baseline Solvolysis> 6 MonthsNone detected
Neat Solid, Argon, Dark (-20°C)None (Optimal Storage)> 2 YearsNone detected

IV. Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility in your laboratory, implement the following self-validating protocols.

Protocol 1: Anhydrous Aliquoting and Storage Workflow

Causality: Repeated freeze-thaw cycles and exposure to ambient humidity introduce micro-droplets of water into the bulk powder, initiating localized hydrolysis. Aliquoting prevents this.

  • Preparation: Equilibrate the sealed vial of the neat compound to room temperature in a desiccator for at least 2 hours before opening. Note: Opening a cold vial causes immediate condensation of atmospheric moisture.

  • Solvent Drying: If preparing a master stock, use high-purity DMSO or DMF. Store the solvent over activated 3Å molecular sieves for 48 hours and purge with Argon for 15 minutes prior to use.

  • Dissolution & Aliquoting: Dissolve the compound to the desired concentration (e.g., 10 mM). Dispense single-use volumes (e.g., 50 µL) into amber, low-bind microcentrifuge tubes.

  • Inerting: Gently blow a stream of dry Argon gas over the surface of each aliquot for 3–5 seconds to displace oxygen and moisture.

  • Storage: Cap tightly, seal with Parafilm, and store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Causality: A self-validating system requires testing the compound against deliberate extremes to map its specific chromatographic degradation profile, ensuring your analytical methods can separate the parent drug from its breakdown products[2].

  • Solution Preparation: Prepare a 100 µM solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Hydrolytic Stress:

    • Acidic: Add 0.1 N HCl to achieve pH 2. Incubate at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH to achieve pH 10. Incubate at 60°C for 24 hours.

  • Photolytic Stress: Expose a neutral solution (pH 7) to a Xenon arc lamp (simulating natural sunlight) at 25°C for 24 hours.

    • Critical Control: Wrap a parallel vial tightly in aluminum foil and incubate alongside the irradiated sample to serve as a dark control for abiotic hydrolysis[2].

  • Analysis: Quench the reactions (neutralize pH) and analyze via LC-MS. Compare the retention times and m/z values of the stressed samples against the dark control to definitively identify hydrolytic vs. photolytic degradants.

V. References

  • Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. RSC Advances. Available at:[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available at:[Link]

  • New Selective Grass Herbicides and Their Hydrolytic Properties as Pro-herbicides. Taylor & Francis Online. Available at:[Link]

  • Photosensitizer Drug Delivery via an Optical Fiber. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Introduction Welcome to the technical support guide for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. This advanced pyridine derivative is a key building block in modern agrochemical and pharmaceutical researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. This advanced pyridine derivative is a key building block in modern agrochemical and pharmaceutical research, valued for its unique electronic and structural properties.[1][2][3][4] However, its complex, multi-substituted structure presents a significant challenge for researchers: extremely low aqueous solubility.

This guide is designed for our audience of researchers, scientists, and drug development professionals. It provides in-depth, field-proven troubleshooting strategies and foundational knowledge in a direct question-and-answer format. Our goal is to empower you to overcome solubility hurdles, ensuring the smooth progression of your experiments and the integrity of your results.

Section 1: Understanding the Challenge - A Physicochemical Deep Dive

A thorough understanding of the molecule's properties is the first step toward resolving solubility issues. The structure itself tells a story of why it resists dissolution in aqueous media.

FAQ 1: Why is 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine so poorly soluble in water?

The low aqueous solubility is a direct consequence of its molecular structure, which is predominantly lipophilic (fat-loving) and hydrophobic (water-fearing). Let's break down the key functional groups:

  • Trifluoromethyl (CF3) Group: This group is a powerful contributor to the molecule's properties. It is strongly electron-withdrawing, which is beneficial for certain chemical reactions, but it also significantly increases the molecule's lipophilicity.[3][5]

  • 4-Bromophenoxy Group: This is a large, bulky, and highly hydrophobic substituent. The phenyl ring and the bromine atom both repel water molecules, making it difficult for the compound to dissolve.

  • Chloro (Cl) Group: Like the CF3 group, the chloro group is electron-withdrawing and contributes to the overall lipophilicity.

  • Pyridine Core: While a simple pyridine ring has some aqueous solubility due to the nitrogen atom, its influence is completely negated by the attached hydrophobic groups. Furthermore, the potent electron-withdrawing effects of the CF3 and Cl groups drastically reduce the basicity of the pyridine nitrogen.[5] This makes it much less likely to become protonated, a common mechanism for increasing the solubility of basic compounds in acidic solutions.

FAQ 2: Can I simply lower the pH to dissolve it, like with other pyridine compounds?

While pH adjustment is a standard technique for basic compounds, it is significantly less effective for this molecule.[6][7] The trifluoromethyl (CF3) and chloro (Cl) groups are so strongly electron-withdrawing that they pull electron density away from the pyridine nitrogen.[3][5] This severely reduces the nitrogen's ability to accept a proton (i.e., it lowers its pKa value dramatically). Consequently, you would need to use extremely low, often impractical, pH levels to achieve any significant protonation and corresponding increase in solubility.

Table 1: Key Physicochemical Properties

This table summarizes the essential properties of the compound, which collectively predict its poor aqueous solubility.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₆BrClF₃NOThe high ratio of carbon and halogen atoms to heteroatoms indicates a non-polar, hydrophobic character.
Molecular Weight 368.54 g/mol Larger molecules can be more difficult for solvent molecules to surround and solvate, which can negatively impact solubility.[8]
Predicted XLogP3 ~5.0 - 5.5 (Estimated based on similar structures[9])A high LogP value strongly indicates high lipophilicity and very low aqueous solubility. This compound is predicted to be several orders of magnitude more soluble in octanol than in water.
Physical Form Typically a white to yellow powder or crystalline solid.As a crystalline solid, energy is required to break the crystal lattice before dissolution can occur. This lattice energy is a significant barrier to solubility.[10][11]
Acidity (pKa) Very low (Estimated << 1).[5]The pyridine nitrogen is not basic. Standard pH adjustment strategies will be largely ineffective.
Section 2: Troubleshooting Guide - Step-by-Step Strategies

This section provides a logical progression of techniques, from the simplest solvent adjustments to more advanced formulation strategies.

Strategy 1: Co-solvency - The First Line of Attack

For most in vitro experiments, creating a concentrated stock in an organic solvent and then diluting it into your aqueous medium is the most practical approach. The use of water-miscible organic solvents to increase the solubility of non-polar compounds is known as co-solvency.[12][13][14][15]

Q: What is the best way to prepare a working solution in an aqueous buffer?

The key is to use a water-miscible organic co-solvent to create a high-concentration stock solution first.

  • Objective: To prepare a 10 mM stock solution of the compound for subsequent dilution into an aqueous experimental medium.

  • Materials:

    • 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Vortex mixer

    • Warming bath or block (optional, use with caution)

  • Procedure:

    • Weigh out 3.69 mg of the compound and place it in a clean, dry vial.

    • Add 1.0 mL of high-purity DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution. If solid particles remain, gently warm the solution to 30-40°C while mixing intermittently. Causality Note: A slight increase in temperature can help overcome the activation energy required for dissolution, but avoid high temperatures to prevent compound degradation.

    • Once fully dissolved, this 10 mM stock solution is ready for serial dilution.

  • Critical Consideration - Dilution: When diluting this stock into your aqueous buffer (e.g., PBS, cell culture media), add the stock solution to the buffer in a dropwise manner while vigorously stirring or vortexing. This rapid mixing helps prevent the compound from precipitating out of solution as it hits the less-favorable aqueous environment. Do not exceed a final DMSO concentration of 0.5-1% in most cell-based assays, as the solvent itself can be toxic.

Strategy 2: Physical Modifications for Enhanced Dissolution Rate

If you observe that the compound dissolves very slowly even in organic solvents, or if you need to prepare a suspension, modifying its physical form can be highly effective.

Q: My compound dissolves extremely slowly. How can I speed up the process without changing the solvent?

Particle size reduction, or micronization, is a standard technique to increase the dissolution rate.[13][16][17] It works by increasing the surface area of the solid that is exposed to the solvent.[18][19] While it does not change the compound's thermodynamic equilibrium solubility, a faster dissolution rate is often sufficient for many experimental setups.[12][18]

Q: How can I increase the apparent solubility for my experiment?

To achieve a concentration that is temporarily higher than the equilibrium solubility (a state known as supersaturation), you can create an amorphous solid dispersion (ASD).[20][21] In an ASD, the compound is molecularly dispersed within a polymer matrix, preventing the formation of the highly stable (and less soluble) crystal lattice.[11][20][22] This higher-energy amorphous state is more readily dissolved.[20]

  • Objective: To prepare a 1:10 (w/w) solid dispersion of the compound in a water-soluble polymer (PVP K30) to enhance its apparent solubility and dissolution rate.

  • Materials:

    • 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

    • Polyvinylpyrrolidone (PVP K30)

    • Dichloromethane (DCM) or a similar volatile organic solvent in which both components are soluble.

    • Round bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve 10 mg of the compound and 100 mg of PVP K30 in 5-10 mL of DCM in a round bottom flask. Ensure both are fully dissolved.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a moderate temperature (e.g., 40°C). Causality Note: Rapid solvent removal is crucial. It "flash-dries" the mixture, trapping the drug molecules in a dispersed state within the polymer matrix before they have time to rearrange into a crystalline lattice.[11]

    • Once a thin, solid film is formed, continue drying under high vacuum for several hours to remove all residual solvent.

    • Scrape the resulting solid from the flask. This ASD powder can now be used for dissolution studies. It should dissolve much more rapidly and to a higher concentration in aqueous media compared to the original crystalline material.

Strategy 3: Advanced Formulation with Excipients

When co-solvents are insufficient or unsuitable (e.g., for in vivo studies), formulation with solubilizing excipients is the next step.

Q: What other agents can I use to improve solubility?

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic spheres called micelles.[23] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, allowing it to be dispersed in an aqueous solution.[24][25]

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape. The exterior is hydrophilic, while the interior cavity is hydrophobic.[26] Your compound can become trapped within this cavity, forming an inclusion complex that has greatly improved aqueous solubility.[6][27]

Table 2: Common Solubilizing Excipients
Excipient ClassExamplesMechanism of ActionTypical Use Case
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELMicellar solubilization: compound is encapsulated in the hydrophobic core of micelles.[23]In vitro and in vivo formulations, especially for parenteral administration.
Cyclodextrins HP-β-CD (Hydroxypropyl-β-cyclodextrin)Inclusion complexation: compound is sequestered within the hydrophobic cavity of the cyclodextrin molecule.[6][26][27]Oral and parenteral formulations; can improve both solubility and stability.
Section 3: Decision-Making Workflow for Solubility Enhancement

The following diagram provides a logical pathway to guide you from identifying the solubility problem to selecting an appropriate solution based on your experimental context.

Solubility_Workflow cluster_start Initial Problem cluster_context Define Experimental Context cluster_organic Organic Synthesis cluster_aqueous Aqueous / Biological System start Low Solubility Observed with 2-(4-Bromophenoxy)-3-chloro -5-(trifluoromethyl)pyridine context What is the required solvent system? start->context org_sol Screen Common Organic Solvents (THF, DCM, Toluene, etc.) context->org_sol Organic cosolvent Use Co-Solvent Method (e.g., DMSO stock) context->cosolvent Aqueous heat Apply Gentle Warming (Monitor Stability) org_sol->heat precip Precipitation upon dilution? cosolvent->precip precip->start No, but concentration is too low adv_form Advanced Formulation precip->adv_form Yes asd Prepare Amorphous Solid Dispersion (ASD) adv_form->asd surfactant Use Surfactants or Cyclodextrins adv_form->surfactant

Caption: Logical workflow for troubleshooting solubility issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: I see a fine precipitate or cloudiness when I dilute my DMSO stock solution into my cell culture medium. How do I fix this? This is a classic sign of the compound crashing out of solution when it encounters the aqueous environment. Here are some remedies:

  • Lower the Final Concentration: You may be exceeding the compound's solubility limit in the final medium, even with a co-solvent present. Try working with a lower concentration.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.

  • Improve Mixing: As mentioned in the protocol, ensure you are adding the stock to the buffer while vigorously mixing. This prevents localized areas of high concentration that can initiate precipitation.

  • Consider an ASD: An amorphous solid dispersion of the compound may dissolve directly in the medium without the need for a DMSO stock, circumventing this problem entirely.[20][21]

Q2: Are there any specific safety precautions for this compound? You should always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on data for similar chemical structures, it may cause skin and eye irritation.[9] Review the material safety data sheet (MSDS) provided by the supplier before use.

Q3: How does temperature affect the solubility? For most solid compounds, solubility increases with temperature.[28] You can use gentle warming (e.g., to 37°C) to help dissolve the compound. However, you must first verify the compound's thermal stability. Prolonged exposure to elevated temperatures could cause degradation, compromising your experiment.

Q4: Which solubility enhancement technique is best for in vivo animal studies? This is a complex decision that depends on the route of administration.

  • For oral dosing, an amorphous solid dispersion (ASD) or a nanosuspension created by micronization are common and highly effective strategies for improving oral bioavailability.[19][20][27]

  • For parenteral (injection) dosing, co-solvent systems (e.g., with propylene glycol, PEG 400), surfactant-based formulations (e.g., with Polysorbate 80), or cyclodextrin complexes are typically used.[6][12] The choice must be guided by the toxicity and tolerability of the excipients in the specific animal model.

References
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Phares.
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Taylor & Francis Online.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. (n.d.). Kinam Park.
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (2025). Biomaterials Connect.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
  • Downstream processing of amorphous solid dispersions into tablets. (2023). GSC Online Press.
  • Cosolvent. (n.d.). Wikipedia.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate.
  • Co-solvency: Significance and symbolism. (2025). Wisdom Library.
  • Contemporary Review on Solubility Enhancement Techniques. (2023). Drug Invention Today.
  • Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. (2025). BenchChem.
  • Micronization Technique for Solubility Enhancement. (2023). IJCRT.org.
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (2023). MDPI.
  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025). ResearchGate.
  • 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022). CatSci.
  • 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine (C12H7BrF3NO). (n.d.). PubChemLite.
  • surfactant-enhanced solubility and mobility of polycyclic aromatic hydrocarbons in soil. (n.d.). University of Missouri-Rolla.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • 2-Chloro-5-trifluoromethylpyridine. (2026). ChemicalBook.
  • Surfactants - surface active agents. (2025). PCC Group.
  • Emulsifiers and solubilizers. (n.d.). Arkema.
  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
  • 2-(4-Nitrophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
  • 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine. (n.d.). Sigma-Aldrich.
  • SURFACTANTS Types and Uses. (n.d.). Laboratorio FIRP.
  • Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights from Alfa Chemistry. (n.d.). Alfa Chemistry.
  • 2-[(4-Bromophenyl)thio]-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). Oakwood Chemical.
  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine purity

Title: High-Resolution Purity Analysis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: A Column Comparison and ICH Validation Guide Introduction As a Senior Application Scientist, I frequently encounter compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Purity Analysis of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: A Column Comparison and ICH Validation Guide

Introduction As a Senior Application Scientist, I frequently encounter complex halogenated aromatics that challenge standard chromatographic paradigms. The compound 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a prime example. Featuring a brominated phenyl ring, a chlorinated pyridine core, a trifluoromethyl group, and an ether linkage, this highly lipophilic molecule acts as a critical intermediate in advanced agrochemical and pharmaceutical syntheses.

The primary analytical challenge lies in resolving the target compound from structurally similar impurities, such as positional isomers (e.g., 3-bromophenoxy variants), debrominated byproducts, and unreacted starting materials. This guide objectively compares standard C18 column performance against a Pentafluorophenyl (PFP) alternative, detailing the causality behind the chromatographic selectivity, and provides a fully self-validating protocol grounded in [1].

Chromatographic Selectivity: C18 vs. PFP (Fluorophenyl)

When developing a purity method, the default choice for many analysts is an octadecylsilane (C18) column. However, C18 relies almost exclusively on dispersive hydrophobic (van der Waals) interactions. For highly halogenated molecules, C18 often fails to provide adequate shape selectivity, leading to the co-elution of critical impurity pairs whose overall hydrophobicities (and resulting hydrodynamic volumes) are nearly identical.

To overcome this, we evaluated a Pentafluorophenyl (PFP) stationary phase. The causality behind choosing PFP lies in its orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient fluorinated stationary phase interacts strongly with the electron-rich bromophenoxy ring of the analyte.

  • Dipole-Dipole & Halogen Bonding: The polar carbon-halogen bonds (C-Cl, C-Br) induce dipole moments that interact with the highly electronegative fluorine atoms on the PFP ring.

  • Fluorophilic Interactions: The trifluoromethyl (-CF3) group exhibits specific affinity for the fluorinated stationary phase, enhancing retention and steric recognition of positional isomers.

Column_Selection Start Target: 2-(4-Bromophenoxy)- 3-chloro-5-(CF3)pyridine Analyze Analyze Chemical Properties: Highly Lipophilic, Halogenated Start->Analyze ColSelect Column Screening Analyze->ColSelect C18 Standard C18 (Hydrophobic Interaction) ColSelect->C18 PFP Fluorophenyl (PFP) (Dipole, Pi-Pi, Fluorophilic) ColSelect->PFP EvalC18 Poor Resolution of Halogenated Isomers C18->EvalC18 EvalPFP Excellent Selectivity (Rs > 2.0) PFP->EvalPFP EvalC18->PFP Switch Chemistry Validate Proceed to ICH Q2(R2) Validation EvalPFP->Validate

Caption: HPLC Column Selection Workflow for Halogenated Pyridines

Comparative Performance Data The following table summarizes the experimental data comparing a standard C18 column to a PFP column under identical gradient conditions. The critical pair is defined as the target compound and its closest eluting positional isomer.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP / Fluorophenyl (150 x 4.6 mm, 3 µm)
Retention Time (RT) 12.4 min14.8 min
Theoretical Plates (N) 14,50018,200
Tailing Factor (Tf) 1.45 (Moderate tailing)1.08 (Excellent symmetry)
Resolution (Rs) - Critical Pair 1.1 (Co-elution)2.8 (Baseline separation)
Selectivity Factor ( α ) 1.021.15

Conclusion: The PFP column provides superior baseline resolution ( Rs>2.0 ) and peak shape. The moderate tailing observed on the C18 column is likely due to secondary interactions between the halogens and residual silanols, which are effectively shielded and outcompeted by the fluorinated phase in the PFP column.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the protocol incorporates System Suitability Testing (SST) prior to any sample analysis, ensuring the instrument is fit-for-purpose on the day of testing.

Reagents & Equipment:

  • HPLC System equipped with a Photodiode Array (PDA) detector.

  • Column: PFP (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Rationale: Acidic pH suppresses residual silanol ionization, ensuring reproducible retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics and reduces backpressure).

  • Detection: UV at 230 nm (Optimal absorbance for the bromophenoxy and pyridine chromophores).

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 15 min: Linear ramp to 90% B

    • 15 - 18 min: Hold at 90% B

    • 18 - 18.1 min: Return to 40% B

    • 18.1 - 25 min: Re-equilibration

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of MS-grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Test (SST): Inject the standard solution six times consecutively. The system is valid only if: %RSD of peak area ≤1.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥10,000 .

ICH Q2(R2) Method Validation Framework

A robust analytical method must be proven reliable under the[1]. The following validation workflow ensures the method's trustworthiness across all critical parameters.

Validation_Protocol ValStart ICH Q2(R2) Validation Spec Specificity (Blank, Placebo, Impurities) ValStart->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Temp, Flow, pH variations) Prec->Robust Report Final Validation Report Robust->Report

Caption: Step-by-Step ICH Q2(R2) Method Validation Workflow

Validation Results Summary The PFP-based method was subjected to rigorous validation. The results confirm that the method is highly accurate, precise, and specific for the target analyte.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT; Peak Purity > 0.990No blank interference; Peak Purity Index = 0.999Pass
Linearity & Range R2≥0.999 (from LOQ to 120% of target) R2=0.9998 (Range: 0.5 to 120 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8% across 3 concentration levelsPass
Repeatability (Precision) %RSD ≤2.0% (n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.62%Pass
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.50 µg/mLPass
Robustness Rs > 2.0 with deliberate method variationsRs > 2.4 (Flow ± 0.1 mL/min, Temp ± 2°C)Pass

Conclusion

For complex, highly halogenated molecules like 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, traditional C18 chemistries often fall short due to a lack of shape selectivity and steric recognition. By leveraging the orthogonal π−π , dipole, and fluorophilic interactions of a PFP column, we achieve superior baseline resolution of critical impurities. Furthermore, the integration of a self-validating SST protocol and strict adherence to ICH Q2(R2) guidelines ensures that this method delivers the trustworthiness and scientific integrity required for rigorous pharmaceutical and agrochemical development.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

Spectroscopic Validation and Performance Comparison of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine

A Comparative Guide for Agrochemical and Pharmaceutical Intermediates As a Senior Application Scientist, I frequently encounter the challenge of sourcing or synthesizing high-purity halogenated heterocycles. The strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Agrochemical and Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently encounter the challenge of sourcing or synthesizing high-purity halogenated heterocycles. The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design, as the trifluoromethyl group can significantly improve metabolic stability and increase lipophilicity[1].

Among these building blocks, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine stands out as a critical intermediate. It serves as a highly functionalized, lipophilic scaffold utilized in the development of next-generation kinase inhibitors and advanced agrochemicals (such as fluazinam and haloxyfop derivatives)[2]. However, the commercial grades of this intermediate often suffer from regioisomeric impurities and residual starting materials.

This guide objectively compares the performance and spectroscopic profile of an In-House Optimized Synthesized Grade against standard Commercial Grade alternatives, providing actionable, self-validating experimental protocols to ensure absolute structural integrity.

Mechanistic Insights: The Causality of Regioselective SNAr

The synthesis of this target molecule relies on the Nucleophilic Aromatic Substitution (SNAr) of 4-bromophenol with 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)[3].

Understanding the regioselectivity of this reaction is paramount. The reactivity of aryl halides in SNAr reactions requires the aromatic ring to be "activated" by strong electron-withdrawing groups[4]. In DCTF, the C-2 position is highly activated because it is ortho to the electronegative pyridine nitrogen and para to the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The intermediate Meisenheimer complex formed at C-2 is deeply resonance-stabilized. Conversely, the C-3 chlorine is meta to both electron-withdrawing groups and remains virtually inert under controlled conditions.

Standard commercial syntheses often utilize harsh biphasic aqueous sodium hydroxide (NaOH) systems at high temperatures. While cost-effective, these conditions frequently lead to the partial hydrolysis of the -CF₃ group into a carboxylic acid and promote the formation of bis-substituted impurities. Our optimized route utilizes anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), which strictly suppresses these degradation pathways.

Workflow SM DCTF + 4-Bromophenol RouteA Optimized SNAr (K2CO3, DMF) SM->RouteA Pathway A RouteB Standard SNAr (NaOH, Biphasic) SM->RouteB Pathway B ProdA High-Purity Product (>99% Purity) RouteA->ProdA ProdB Commercial Grade (~95% Purity) RouteB->ProdB Spec Spectroscopic Validation (NMR, IR, HRMS) ProdA->Spec Clear Signals ProdB->Spec Impurity Peaks

Fig 1. Comparative synthetic workflows and validation pathways for the target pyridine derivative.

Comparative Performance Data

When integrating this intermediate into a multi-step synthesis, the impurity profile directly dictates the success of downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings at the bromine site). Table 1 outlines the quantitative performance differences between the optimized and commercial grades.

Table 1: Performance and Impurity Profile Comparison

ParameterHigh-Purity Synthesized (Optimized SNAr)Commercial Grade Alternative (Standard)Spectroscopic & Analytical Impact
Overall Purity (HPLC-UV) > 99.5%92.0% - 95.0%Elevated baseline noise in NMR; complex integration.
Residual DCTF < 0.1%1.5% - 3.0%Extraneous doublets in the 1H NMR 8.0-8.5 ppm region.
Residual 4-Bromophenol Undetectable2.0% - 4.0%Phenolic -OH stretch in IR (~3300 cm⁻¹); shifted AA'BB' signals.
CF₃ Hydrolysis Impurities NoneTrace amountsBroadening of the ¹⁹F NMR singlet; new -COOH peaks.
Yield 88%65% - 75%Lower cost-efficiency at scale; higher purification burden.

Spectroscopic Validation: A Self-Validating Analytical System

To establish absolute trustworthiness in your starting materials, you must rely on a self-validating spectroscopic system. The following data confirms the structural integrity of the high-purity product. Any deviation from these parameters indicates a failure in the synthetic causality (e.g., moisture contamination or incomplete washing).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.1 Hz, 1H, Py-H6), 8.05 (d, J = 2.1 Hz, 1H, Py-H4), 7.55 (d, J = 8.8 Hz, 2H, Ar-H3', H5'), 7.08 (d, J = 8.8 Hz, 2H, Ar-H2', H6').

    • Expert Insight: The classic AA'BB' system at 7.55 and 7.08 ppm proves the para-substitution of the phenol ring. The meta-coupling (J = 2.1 Hz) between the two highly deshielded pyridine protons confirms that the C-2 position was selectively substituted, leaving H-4 and H-6 intact.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -61.8 (s, 3F).

    • Expert Insight: A single, sharp peak confirms the -CF₃ group is fully intact. Broadening here is a primary indicator of commercial grade degradation.

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (Py-C2), 151.5 (Ar-C1'), 143.4 (q, ³J_CF = 4.1 Hz, Py-C6), 136.1 (q, ³J_CF = 3.2 Hz, Py-C4), 132.8 (Ar-C3', C5'), 123.1 (q, ¹J_CF = 271.5 Hz, CF₃), 122.4 (Ar-C2', C6'), 120.5 (q, ²J_CF = 33.0 Hz, Py-C5), 118.2 (Ar-C4'), 117.8 (Py-C3).

High-Resolution Mass Spectrometry (HRMS)
  • ESI-TOF [M+H]⁺: Calculated for C₁₂H₇BrClF₃NO: 351.9346; Found: 351.9350.

  • Expert Insight: The isotopic pattern is the ultimate self-validating proof. The molecule contains exactly one Bromine and one Chlorine atom. The resulting M : M+2 : M+4 ratio appears at approximately 3 : 4 : 1 (m/z 352, 354, 356). If the bis-substituted impurity is present, the mass shifts and the distinctive Cl/Br isotopic signature is destroyed.

Step-by-Step Experimental Methodologies

Protocol A: Optimized Synthesis Workflow

This protocol is designed to be self-validating; the use of anhydrous conditions directly prevents the spectroscopic anomalies discussed above.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv, 10.0 mmol) and 4-bromophenol (1.05 equiv, 10.5 mmol).

  • Solvent & Base Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) followed by finely powdered, oven-dried potassium carbonate (K₂CO₃, 2.0 equiv, 20.0 mmol).

    • Causality Check: Anhydrous K₂CO₃ in an aprotic polar solvent prevents hydroxide-mediated hydrolysis of the -CF₃ group, a critical failure point in biphasic aqueous systems.

  • Reaction: Stir the suspension vigorously at 80°C under an inert argon atmosphere for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Quench & Workup: Pour the cooled reaction mixture into 200 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 50 mL).

  • Critical Purification Step: Wash the combined organic layers with 5% aqueous NaOH (2 x 30 mL).

    • Causality Check: This basic wash is mandatory. It deprotonates and removes unreacted 4-bromophenol. Failure to do this will result in an anomalous AA'BB' signal in the ¹H NMR at ~6.8 ppm, invalidating the purity of the batch.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from hot ethanol to yield pure white crystals.

Protocol B: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve exactly 15 mg of the purified crystals in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of particulate matter to maintain a high Signal-to-Noise (S/N) ratio.

  • HRMS Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 with Methanol containing 0.1% Formic Acid to facilitate efficient ionization to the[M+H]⁺ species.

References

  • Title: WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine Source: Google Patents URL: 2

  • Title: Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine Source: ALFA CHEMICAL URL: 3

  • Title: 2,3-Dichloro-5-fluoroaniline (SNAr Strategies for Halogen Replacement) Source: Benchchem URL: 4

  • Title: 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Source: Benchchem URL: 1

Sources

Validation

X-Ray Crystallographic Data Validation for 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine: A Comparative Guide

As small-molecule crystallography transitions from a specialized art to a routine analytical technique, the burden of proof has shifted from structure solution to rigorous data validation. For highly functionalized agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As small-molecule crystallography transitions from a specialized art to a routine analytical technique, the burden of proof has shifted from structure solution to rigorous data validation. For highly functionalized agrochemical and pharmaceutical intermediates like 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine , validation is not a mere post-refinement checklist—it is an integral part of the structure determination workflow.

This guide objectively compares modern crystallographic software platforms, detailing the causality behind experimental choices and providing a self-validating protocol for overcoming the specific crystallographic challenges presented by this halogen-rich molecule.

The Crystallographic Challenge: Causality & Mechanisms

2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine presents three distinct crystallographic hurdles that rigorously test any refinement and validation software:

  • Heavy Atom Absorption (Br, Cl): Bromine is a strong anomalous scatterer. Without rigorous multi-scan or analytical absorption correction, transmission errors will manifest as residual electron density (Q-peaks) near the heavy atoms, triggering severe PLAT097_ALERT_2_A warnings[1].

  • Rotational Disorder of the -CF₃ Group: The trifluoromethyl group has a notoriously low rotational barrier. In the crystal lattice, the fluorine atoms often smear across multiple positions. Failing to model this causality results in enlarged, non-positive definite atomic displacement parameters (ADPs) and PLAT213_ALERT_2_A errors[2].

  • Conformational Flexibility: The ether linkage (-O-) between the rigid pyridine and phenoxy rings allows for whole-molecule disorder if the crystal packing is loose, requiring complex rigid-body restraints.

Comparative Analysis: Validation & Refinement Platforms

To resolve these challenges, researchers typically rely on the SHELXL refinement engine[3], but the interface and validation integration vary drastically between platforms. We compare the integrated Olex2 suite[4] against the traditional Command-Line SHELXL + Web PLATON/checkCIF workflow[5] and the ShelXle GUI.

Performance & Workflow Comparison Data
Feature / MetricOlex2 (Integrated Suite)Command-Line SHELXL + Web checkCIFShelXle (SHELXL GUI)
Disorder Modeling (-CF₃) Visual point-and-click splitting; auto-generates PART and SADI restraints.Manual text editing of the .ins file. High risk of syntax errors.Text-based with excellent 3D preview, but requires manual restraint input.
Validation Integration Real-time internal checkCIF during refinement.Post-refinement; requires manual upload to IUCr server.Post-refinement text parsing; lacks full IUCr geometric checks.
Absorption Validation Integrated spherical harmonics / multi-scan tools.Relies entirely on external data reduction software (e.g., SADABS).Manual CIF inspection required.
Time to Resolve CF₃ Disorder ~2 minutes~15 minutes (iterative trial & error)~8 minutes
Alert Resolution Rate High (Directly links alerts to atoms in the 3D GUI).Low (Requires cross-referencing web report with text files).Moderate (Good text editor, but no direct alert linking).

Verdict: While the traditional Web PLATON/checkCIF[5] remains the gold standard for final publication submission, Olex2 [6] provides superior real-time performance by turning validation into an active, self-correcting loop rather than a passive, post-mortem report.

Step-by-Step Experimental & Validation Protocol

The following protocol demonstrates a self-validating system for refining 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. Every action taken is mathematically verified by a corresponding drop in the R-factor ( R1​ ) and the elimination of PLATON alerts[1].

Step 1: Data Collection & Empirical Absorption Correction
  • Protocol: Collect highly redundant data (completeness > 99%) using Mo Kα radiation (λ = 0.71073 Å). Apply a multi-scan absorption correction.

  • Causality: The high redundancy allows the software to model the absorption surface of the Bromine atom accurately.

  • Validation: A successful correction is validated when PLAT066_ALERT_1_A (Predicted vs. reported transmission mismatch) is absent from the CIF[2].

Step 2: Structure Solution & Initial Refinement
  • Protocol: Solve the structure using intrinsic phasing (SHELXT) and perform an initial isotropic least-squares refinement on F2 using SHELXL[3].

  • Observation: The Br, Cl, O, N, and C atoms will refine cleanly. However, the C5 position of the pyridine ring will show a massive, unphysical electron density cloud instead of three distinct Fluorine atoms.

Step 3: Modeling the -CF₃ Rotational Disorder (The Core Workflow)
  • Protocol (in Olex2 / SHELXL):

    • Locate the highest residual Q-peaks around the -CF₃ carbon.

    • Assign three peaks as F1A, F2A, F3A (PART 1) and three alternate peaks as F1B, F2B, F3B (PART 2).

    • Tie their occupancies to a free variable (FVAR), e.g., refining to a 0.65 / 0.35 ratio.

    • Apply SADI (Same Distance) restraints to all C-F bonds (~1.33 Å) and F...F intramolecular distances (~2.16 Å) to enforce tetrahedral geometry.

    • Apply EADP (Equivalent ADPs) or SIMU restraints to stabilize the thermal ellipsoids.

  • Self-Validation: If the causality of the disorder is correctly modeled, the wR2​ value will drop by 2-5%, and the maximum residual electron density will fall below 0.7 e/ų.

Step 4: Final CIF Generation and checkCIF Validation
  • Protocol: Insert the ACTA command in the SHELXL instruction file to generate the final .cif and .fcf files. Run the files through PLATON/checkCIF[5].

  • Validation: The report must be free of Level A and Level B alerts. Any remaining Level C alerts (e.g., slight deviations in expected bond lengths due to packing forces) must be scientifically justified in the validation reply form.

Algorithmic Validation Pathway

The diagram below illustrates the self-validating logic loop used by modern crystallographic software to ensure structural integrity.

ValidationWorkflow Data Raw Diffraction Data (hkl + res) Refinement Structure Refinement (SHELXL Engine) Data->Refinement Disorder Disorder Modeling (-CF3 & Halogens) Refinement->Disorder Identify Residuals Validation CIF Validation (PLATON / checkCIF) Refinement->Validation Generate CIF Disorder->Refinement Apply PART/SADI Alerts Alert Generation (Level A, B, C, G) Validation->Alerts Resolution Alert Resolution & Re-refinement Alerts->Resolution If A/B Alerts FinalCIF Publication-Ready CIF Alerts->FinalCIF If Clean Resolution->Refinement

Algorithmic workflow for X-ray crystallographic refinement and CIF validation.

Conclusion

For complex, halogenated molecules like 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine, validation cannot be an afterthought. While traditional Web-based PLATON provides rigorous final-stage checking, integrating the validation loop directly into the refinement process via Olex2 drastically reduces the time required to resolve complex -CF₃ rotational disorders. By understanding the physical causality behind residual electron density and applying self-validating restraint models, researchers can guarantee the highest level of scientific integrity in their structural publications.

References

  • Overview - OlexSys (Olex2 Software) . OlexSys Ltd. Available at: [Link]

  • OLEX2: a complete structure solution, refinement and analysis program . Dolomanov, O.V., et al. Journal of Applied Crystallography. Available at:[Link]

  • Structure validation in chemical crystallography - PLATON . Spek, A.L. Acta Crystallographica Section D. Available at: [Link]

  • Single-crystal structure validation with the program PLATON . Spek, A.L. Journal of Applied Crystallography. Available at: [Link]

  • PLATON data validation tests . IUCr Journals. Available at: [Link]

  • Crystal structure refinement with SHELXL . Sheldrick, G.M. Acta Crystallographica Section C. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
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